Ac-DEVD-AFC
Description
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Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34F3N5O13/c1-12(2)25(38-26(47)17(6-7-21(40)41)36-28(49)18(10-22(42)43)34-13(3)39)29(50)37-19(11-23(44)45)27(48)35-14-4-5-15-16(30(31,32)33)9-24(46)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H,34,39)(H,35,48)(H,36,49)(H,37,50)(H,38,47)(H,40,41)(H,42,43)(H,44,45)/t17-,18-,19-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDRODOYEFEHGG-NUDCOPPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F3N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942217 | |
| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201608-14-2 | |
| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Ac-DEVD-AFC Cleavage: A Technical Guide
This guide provides an in-depth exploration of the cleavage mechanism of Ac-DEVD-AFC, a widely utilized fluorogenic substrate for monitoring the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. This document is intended for researchers, scientists, and drug development professionals engaged in apoptosis research and the development of therapeutics targeting this fundamental cellular process.
Introduction to this compound and Caspase-3
Programmed cell death, or apoptosis, is a critical physiological process characterized by a series of biochemical events leading to a cell's orderly demise. Central to this process is a family of cysteine proteases known as caspases.[1] These enzymes exist as inactive zymogens (proenzymes) and are activated through a proteolytic cascade.[2][3] Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, -6, -7).[1][4]
This compound (N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin) is a synthetic fluorogenic substrate designed to specifically measure the activity of caspase-3.[5][6] Its design is based on the natural cleavage site of one of caspase-3's key substrates, poly (ADP-ribose) polymerase (PARP).[3][5][7] The cleavage of this substrate provides a sensitive and quantifiable measure of active caspase-3 in cell lysates and purified enzyme preparations.
The Biochemical Mechanism of Cleavage
The cleavage of this compound is a highly specific enzymatic reaction catalyzed by active caspase-3. The mechanism can be broken down into two key stages: substrate recognition and catalytic hydrolysis.
-
Substrate Recognition: The tetrapeptide sequence, Asp-Glu-Val-Asp (DEVD), serves as the recognition motif for caspase-3.[5][7] This sequence mimics the cleavage site found in PARP (at Asp216), a protein critical for DNA repair that is inactivated by caspase-3 during apoptosis.[7][8][9] Caspase-3, being a cysteine protease, has a strict requirement for cleaving its substrates after an aspartic acid residue.[3]
-
Catalytic Hydrolysis: Active caspase-3 consists of two subunits that form the active site.[3][4] This active site contains a critical cysteine residue.[4] Upon binding the DEVD motif, the enzyme catalyzes the hydrolysis of the peptide bond between the C-terminal aspartic acid (D) of the DEVD sequence and the N-terminus of the attached fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC).
-
Signal Generation: In its conjugated form (this compound), the AFC molecule is non-fluorescent. However, upon cleavage and release, free AFC becomes highly fluorescent.[3][7] This fluorescence can be detected and quantified using a spectrofluorometer, with a typical excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[7][10][11] The intensity of the fluorescent signal is directly proportional to the amount of active caspase-3 in the sample.
The overall reaction is a classic example of enzyme-catalyzed hydrolysis, providing a straightforward method to quantify enzymatic activity.
Caption: Enzymatic cleavage of this compound by active caspase-3.
Caspase-3 Activation Pathways
The presence of active caspase-3, and thus the cleavage of this compound, is a hallmark of apoptosis. This activation is tightly regulated and primarily occurs through two major signaling pathways: the extrinsic and intrinsic pathways.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins like FADD, which in turn recruits procaspase-8.[12] The proximity of multiple procaspase-8 molecules facilitates their auto-activation. Active caspase-8 then directly cleaves and activates executioner caspases, including procaspase-3, to initiate apoptosis.[12]
Caption: The extrinsic pathway of caspase-3 activation.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal. These stresses lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the outer mitochondrial membrane.[12] This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol.[12] In the cytosol, cytochrome c binds to Apaf-1, which, in the presence of ATP, forms a large protein complex called the apoptosome.[2] The apoptosome then recruits and activates the initiator caspase, procaspase-9.[12] Active caspase-9 proceeds to cleave and activate executioner caspases, including procaspase-3.[2][12]
Caption: The intrinsic pathway of caspase-3 activation.
Quantitative Data and Enzyme Kinetics
The interaction between caspase-3 and DEVD-based substrates has been characterized kinetically. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate.
| Substrate | Enzyme | Km (µM) | Notes |
| This compound | Caspase-3 | 9.7 | A fluorogenic substrate for activated caspase-3 and related proteases.[5][11] |
| Ac-DEVD-AMC | Caspase-3 | 10 | A widely used fluorogenic substrate with similar kinetics to this compound.[8] |
| Ac-LEHD-AFC | Caspase-9 | - | kcat/Km = (12.8 ± 1.1) x 10⁴ µM⁻¹s⁻¹; used for measuring caspase-9 activity.[13] |
Experimental Protocol: Caspase-3 Activity Assay
This section outlines a general protocol for measuring caspase-3 activity in cell lysates using this compound.
Required Reagents
-
Cell Lysis Buffer: 25 mM HEPES (pH 7.4), 0.1% Triton X-100, 10% glycerol, 5 mM DTT.[14] Protease inhibitors (e.g., PMSF, pepstatin, leupeptin) should be added fresh.[14]
-
2X Reaction Buffer: 40 mM PIPES, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% (w/v) CHAPS, 20% sucrose, pH 7.2. (Adapted from a 1X buffer formulation).[7]
-
This compound Substrate: 1 mM stock solution in DMSO.[11]
-
Caspase-3 Inhibitor (Optional Control): Ac-DEVD-CHO, 1 mg/ml stock in DMSO.[7]
Experimental Workflow
Caption: General workflow for a caspase-3 fluorometric assay.
Detailed Procedure
-
Induce Apoptosis: Treat cells with an apoptosis-inducing agent. Include an untreated control culture.
-
Prepare Cell Lysate:
-
Harvest 1-5 million cells by centrifugation.[11]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 50 µl of chilled Cell Lysis Buffer.[11]
-
Incubate on ice for 10 minutes.[11]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Set up the Assay:
-
In a 96-well plate suitable for fluorescence, add 50-200 µg of cell lysate protein per well.[11]
-
Add 50 µl of 2X Reaction Buffer containing 10 mM DTT to each sample.[11]
-
For inhibitor controls, pre-incubate the lysate with Ac-DEVD-CHO.[7]
-
Initiate the reaction by adding 5 µl of 1 mM this compound substrate to each well (final concentration of 50 µM).[11]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[11]
-
Measurement: Read the fluorescence in a microplate reader with an excitation filter of 400 nm and an emission filter of 505 nm.[11]
-
Data Analysis: Determine the fold-increase in caspase activity by comparing the fluorescence of the apoptotic samples to the non-apoptotic controls.
Conclusion
The cleavage of this compound is a robust and specific indicator of active caspase-3, a pivotal executioner of apoptosis. Understanding the mechanism of this reaction, the upstream activation pathways, and the precise experimental protocols for its measurement is fundamental for researchers in the fields of cell biology, oncology, and neurodegenerative disease. The assay provides a critical tool for dissecting apoptotic signaling and for the high-throughput screening of compounds that modulate caspase activity, thereby aiding in the discovery and development of novel therapeutics.
References
- 1. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. This compound Caspase-3 Fluorogenic Substrate | ABIN2690897 [antikoerper-online.de]
- 4. assaygenie.com [assaygenie.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. ulab360.com [ulab360.com]
- 10. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 11. biopioneer.com.tw [biopioneer.com.tw]
- 12. researchgate.net [researchgate.net]
- 13. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Ac-DEVD-AFC: A Comprehensive Technical Guide to its Substrate Specificity for Caspases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The caspase family of cysteine-aspartic proteases are central regulators of programmed cell death, or apoptosis. Their dysregulation is implicated in a multitude of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The ability to accurately measure the activity of specific caspases is therefore crucial for both basic research and the development of novel therapeutics.
Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate widely utilized for the detection of caspase-3 and related caspase activity. Its design is based on the cleavage site of poly (ADP-ribose) polymerase (PARP), a well-established substrate of caspase-3.[1][2] Upon cleavage by an active caspase between the aspartate (D) residue and the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore, free AFC is released, which emits a strong fluorescent signal. This guide provides an in-depth overview of the substrate specificity of this compound, detailed experimental protocols for its use, and a summary of the key signaling pathways that lead to the activation of its primary target, caspase-3.
Substrate Specificity of this compound
This compound is highly specific for caspase-3, but it can also be cleaved by other caspases, most notably caspase-7. The specificity of a substrate for a particular enzyme is best described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for that substrate.
While comprehensive kinetic data for this compound across all caspases is not extensively documented in the literature, the available data clearly demonstrates its preference for caspase-3.
Table 1: Kinetic Parameters of this compound for Various Caspases
| Caspase | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Caspase-3 | 9.7[3][4][5][6][7] | N/A | 1.3 x 106 |
| Caspase-7 | N/A | N/A | 1.3 x 104 |
| Caspase-2 | - | - | Cleaved less efficiently than by Caspase-3[1] |
It is important to note that while this compound is an excellent substrate for purified caspase-3, in a cellular context, other active caspases may contribute to its cleavage. Therefore, the use of specific caspase inhibitors is recommended to confirm the identity of the caspase responsible for the observed activity.
Signaling Pathways Leading to Caspase-3 Activation
Caspase-3 is a key executioner caspase, activated by initiator caspases through two primary pathways: the intrinsic and extrinsic apoptotic pathways.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by cellular stress signals, such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic Bcl-2 family proteins, which in turn permeabilize the mitochondrial outer membrane, releasing cytochrome c. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates caspase-9. Active caspase-9 then cleaves and activates caspase-3.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated through proximity-induced dimerization and auto-cleavage. Active caspase-8 can then directly cleave and activate caspase-3, leading to apoptosis.
Experimental Protocols
The following protocols provide a general framework for measuring caspase-3 activity in cell lysates using this compound. Optimization may be required depending on the cell type and experimental conditions.
Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
-
Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2.[2]
-
This compound Stock Solution (10 mM): Reconstitute lyophilized this compound in DMSO.[8] Store at -20°C in aliquots.
-
Caspase-3 Inhibitor (Ac-DEVD-CHO) Stock Solution (optional): Prepare a stock solution in DMSO.
Protocol 1: Caspase-3 Activity Assay in Cell Lysates
-
Cell Lysis:
-
Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1-5 x 106 cells in 50 µL).[2]
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black plate, add 50-200 µg of cell lysate per well.[2]
-
For inhibitor control wells, pre-incubate the lysate with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes at 37°C.
-
Prepare a reaction mix by diluting the this compound stock solution in Assay Buffer to a final concentration of 50 µM.[2][8]
-
Add the reaction mix to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 µL).
-
-
Measurement:
-
Immediately measure the fluorescence in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2][3][9]
-
For kinetic assays, take readings every 5-10 minutes for 1-2 hours at 37°C.[2] For endpoint assays, incubate the plate at 37°C for 1-2 hours before reading the fluorescence.[2]
-
-
Data Analysis:
-
Subtract the background fluorescence (from a well with no lysate) from all readings.
-
For kinetic assays, determine the rate of AFC release (slope of the fluorescence vs. time curve).
-
For endpoint assays, compare the fluorescence intensity of treated samples to untreated controls.
-
Express caspase activity as relative fluorescence units (RFU) per microgram of protein or as fold-change relative to the control.
-
Conclusion
This compound is a robust and sensitive tool for the measurement of caspase-3 activity. Its high specificity, coupled with the ease of use of fluorometric assays, makes it an indispensable reagent for researchers studying apoptosis and developing drugs that target this pathway. While it exhibits some cross-reactivity with other caspases, particularly caspase-7, the use of appropriate controls can ensure the accurate attribution of the observed activity. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for the effective application of this compound in the laboratory.
References
- 1. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. caymanchem.com [caymanchem.com]
- 4. agscientific.com [agscientific.com]
- 5. apexbt.com [apexbt.com]
- 6. agscientific.com [agscientific.com]
- 7. Enzo Life Sciences this compound (5 mg) CAS: 201608-14-2, Quantity: Each | Fisher Scientific [fishersci.com]
- 8. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
Understanding Ac-DEVD-AFC Fluorescence in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. A key event in the execution phase of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, ultimately leading to the dismantling of the cell. The fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin (Ac-DEVD-AFC) is a highly specific and sensitive tool for detecting caspase-3 activity and, by extension, apoptosis. This in-depth technical guide provides a comprehensive overview of the principles, protocols, and data interpretation associated with the use of this compound in apoptosis research.
The Core Principle: Detecting Caspase-3 Activity
This compound is a synthetic peptide substrate that mimics the natural cleavage site of one of caspase-3's key targets, poly (ADP-ribose) polymerase (PARP).[1][2] The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is specifically recognized and cleaved by activated caspase-3.[1][2] The this compound molecule is comprised of the DEVD peptide conjugated to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent or exhibits low blue fluorescence.[3] Upon cleavage by active caspase-3 between the aspartate (D) and AFC residues, the free AFC fluorophore is released.[2] Liberated AFC exhibits a strong, yellow-green fluorescence when excited with light at a wavelength of approximately 400 nm, with a peak emission around 505 nm.[1][4][5] This increase in fluorescence intensity is directly proportional to the amount of active caspase-3 in the sample, providing a quantitative measure of apoptosis.
Key Characteristics of this compound
A summary of the essential properties of this compound is presented in the table below, providing researchers with at-a-glance information for experimental design.
| Property | Value | References |
| Full Name | N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine | [5][6] |
| Molecular Formula | C₃₀H₃₄F₃N₅O₁₃ | [6][7] |
| Molecular Weight | 729.6 g/mol | [5][6][7] |
| Excitation Wavelength | ~400 nm | [1][3][4][5][6] |
| Emission Wavelength | ~505 nm | [1][3][4][5][6] |
| Kₘ for Caspase-3 | 9.7 µM | [1][5][6] |
| Solubility | DMSO, DMF, Methanol, Water (slightly) | [4][8] |
Apoptotic Signaling Pathways Leading to Caspase-3 Activation
Caspase-3 is typically activated through two major signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Understanding these pathways is crucial for interpreting experimental results obtained using this compound.
The Intrinsic Pathway
The intrinsic pathway is initiated by various intracellular stresses, such as DNA damage, growth factor withdrawal, or oxidative stress. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bak and Bax), which induce mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.[9] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates the initiator caspase-9.[9] Active caspase-9, in turn, cleaves and activates the executioner caspase-3.[9][10]
The Extrinsic Pathway
The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors (e.g., Fas, TNFR1).[9] This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as FADD, and the subsequent recruitment and dimerization of pro-caspase-8, forming the death-inducing signaling complex (DISC).[9] Within the DISC, pro-caspase-8 is auto-catalytically activated. Active caspase-8 can then directly cleave and activate caspase-3.[9] In some cell types, caspase-8 can also cleave the Bcl-2 family protein Bid, leading to the activation of the intrinsic pathway in a process known as crosstalk.[9]
Experimental Protocols for Measuring Caspase-3 Activity
The following are generalized protocols for measuring caspase-3 activity using this compound in both cell lysates and intact cells. It is crucial to optimize these protocols for specific cell types and experimental conditions.
Caspase-3 Activity Assay in Cell Lysates
This protocol is suitable for quantifying caspase-3 activity in a population of cells.
Materials:
-
This compound substrate
-
Cell Lysis Buffer (e.g., 25 mM HEPES, pH 7.4, 0.1% Triton X-100, 10% glycerol, 5 mM DTT)[11]
-
2X Reaction Buffer (e.g., 40 mM PIPES, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% (w/v) CHAPS, 20% sucrose, pH 7.2)[2]
-
DMSO for reconstituting the substrate
-
Apoptosis-inducing agent (experimental)
-
Control cells (uninduced)
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Cell Treatment: Induce apoptosis in your target cells using the desired method. Include a control group of untreated cells.
-
Cell Lysis:
-
Assay Preparation:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3]
Control: To confirm the specificity of the assay, a caspase-3 inhibitor, such as Ac-DEVD-CHO, can be used.[2][13] Pre-incubating the cell lysate with the inhibitor before adding the substrate should significantly reduce the fluorescence signal.[2]
In-Cell Caspase-3 Activity Assay
This method allows for the detection of caspase-3 activity in intact, living cells.
Materials:
-
Cell-permeable this compound
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (HHBS)[14]
-
Apoptosis-inducing agent (experimental)
-
Control cells (uninduced)
-
Fluorescence microscope, flow cytometer, or microplate reader
Protocol:
-
Cell Treatment: Seed cells in an appropriate culture vessel and treat with the apoptosis-inducing agent.
-
Substrate Loading:
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for at least 1 hour.[14]
-
Washing: Wash the cells at least once with HHBS to remove excess substrate.[14]
-
Fluorescence Detection: Analyze the cells using a fluorescence microscope, flow cytometer, or microplate reader at the appropriate excitation and emission wavelengths.
Data Interpretation and Quantitative Analysis
The results of an this compound assay are typically expressed as a fold-increase in fluorescence intensity in the treated sample compared to the untreated control.[3] This provides a quantitative measure of the induction of caspase-3 activity.
Example Data Presentation:
| Treatment Group | Fluorescence Intensity (Arbitrary Units) | Fold Increase vs. Control |
| Control (Untreated) | 150 ± 15 | 1.0 |
| Drug A (10 µM) | 750 ± 50 | 5.0 |
| Drug B (20 µM) | 1200 ± 80 | 8.0 |
| Drug A + Caspase Inhibitor | 175 ± 20 | 1.17 |
This table clearly demonstrates a dose-dependent increase in caspase-3 activity with Drug A and Drug B, which is significantly attenuated by a caspase inhibitor, confirming the specificity of the assay.
Conclusion
The this compound fluorogenic substrate is a powerful and widely used tool for the sensitive and specific detection of caspase-3 activity, a hallmark of apoptosis. By understanding the underlying principles of the apoptotic signaling pathways and adhering to optimized experimental protocols, researchers can obtain reliable and quantitative data on the induction of programmed cell death. This technical guide provides a solid foundation for the successful implementation of the this compound assay in various research and drug development applications, ultimately contributing to a deeper understanding of this critical cellular process.
References
- 1. apexbt.com [apexbt.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. cephamls.com [cephamls.com]
- 4. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. This compound | CAS 201608-14-2 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. agscientific.com [agscientific.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biopioneer.com.tw [biopioneer.com.tw]
- 13. This compound Caspase-3 Fluorogenic Substrate | ABIN2690897 [antikoerper-online.de]
- 14. docs.aatbio.com [docs.aatbio.com]
The Role of Ac-DEVD-AFC in the Detection of Programmed Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and development. A key family of proteases responsible for executing this process is the caspases. Among these, caspase-3 is a critical executioner caspase, the activation of which is a hallmark of apoptosis. The fluorogenic substrate Ac-DEVD-AFC has emerged as a vital tool for the sensitive and specific detection of caspase-3 activity, providing a quantitative measure of apoptosis. This technical guide delves into the core principles of using this compound, detailing its mechanism of action, experimental protocols, and data interpretation to empower researchers in their study of programmed cell death.
Introduction to this compound and Caspase-3
Apoptosis is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[1][2] The caspase family of cysteine proteases are central regulators of this process.[2] These enzymes are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage in response to pro-apoptotic signals.[1]
Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7).[2] Initiator caspases are activated by upstream signals and, in turn, cleave and activate the executioner caspases.[2] Activated caspase-3 is a crucial executioner protease that orchestrates the dismantling of the cell by cleaving a wide array of cellular substrates, including structural proteins and DNA repair enzymes like poly (ADP-ribose) polymerase (PARP).[1][3][4]
The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is recognized as a specific cleavage site for caspase-3, derived from its natural substrate, PARP.[3][5] This specificity is harnessed in the synthetic fluorogenic substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin (this compound).[5][6]
Mechanism of Action
This compound is a non-fluorescent molecule that becomes fluorescent upon cleavage by active caspase-3.[3] The substrate consists of the DEVD tetrapeptide sequence covalently linked to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC).[5][6] In the presence of active caspase-3, the enzyme cleaves the peptide bond between the aspartate (D) residue and AFC.[3] This cleavage event liberates the AFC fluorophore, which, in its free form, emits a strong fluorescent signal.[3][5] The intensity of this fluorescence is directly proportional to the amount of active caspase-3 in the sample, allowing for the quantitative measurement of enzyme activity.[3][6]
The enzymatic reaction can be summarized as follows:
This compound (non-fluorescent) + Active Caspase-3 → Ac-DEVD + AFC (fluorescent)
Quantitative Data and Reagent Specifications
Accurate and reproducible results in caspase-3 activity assays using this compound depend on precise reagent preparation and understanding the substrate's properties.
| Parameter | Value | Reference |
| This compound Molecular Weight | 729.6 g/mol | [3][6] |
| This compound Purity | ≥98% | [6] |
| Km for Caspase-3 | 9.7 µM | [5][6][7] |
| AFC Excitation Wavelength | 400 nm | [3][5][6] |
| AFC Emission Wavelength | 505 nm (peak, range 480-520 nm) | [3][5][6] |
| Solubility | DMSO, DMF, Methanol, Water (slightly) | [8][9] |
Experimental Protocols
The following protocols provide a general framework for measuring caspase-3 activity in cell lysates using this compound. It is recommended that each investigator optimizes the protocol for their specific experimental system.
Reagent Preparation
1. Cell Lysis Buffer (1X):
-
25 mM HEPES, pH 7.4
-
0.1% Triton X-100
-
10% Glycerol
-
5 mM DTT
-
1 mM PMSF (add fresh)
-
10 µg/mL Pepstatin A
-
10 µg/mL Leupeptin
-
Alternative Lysis Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% Sucrose, pH 7.2.[3]
2. This compound Stock Solution (10 mM):
-
Reconstitute lyophilized this compound in DMSO.[10] Store in aliquots at -20°C, protected from light.[3]
3. 2X Reaction Buffer:
-
Prepare a buffer containing 20 mM HEPES (pH 7.4), 2 mM EDTA, and 0.1% CHAPS.[11]
-
Immediately before use, add DTT to a final concentration of 10 mM.[7]
4. Caspase-3 Inhibitor (Control):
-
Ac-DEVD-CHO can be used as a specific inhibitor of caspase-3 to confirm that the measured fluorescence is due to caspase-3 activity.[3] Prepare a stock solution in DMSO.
Cell Lysate Preparation
-
Induce apoptosis in your cell line of choice using the desired method. Include a non-induced control group.
-
Harvest cells (typically 1-5 x 10^6 cells per sample) by centrifugation.[7]
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[7]
-
Incubate the cell suspension on ice for 10 minutes.[7]
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. This supernatant contains the active caspases.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity.
Caspase-3 Activity Assay (96-well plate format)
-
In a 96-well black microplate, add 50-200 µg of cell lysate to each well. Adjust the volume with Cell Lysis Buffer to a final volume of 50 µL.
-
For inhibitor controls, pre-incubate the lysate with Ac-DEVD-CHO for 10-15 minutes at room temperature.
-
Prepare the reaction mixture by diluting the this compound stock solution in 2X Reaction Buffer to a final concentration of 50 µM. For each reaction, you will need 50 µL of this mixture.[7]
-
Add 50 µL of the 2X Reaction Buffer containing this compound to each well containing cell lysate.[7]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[7] The incubation time may need to be optimized.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[7]
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the induced samples to the non-induced control.[7]
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and the experimental process is crucial for a comprehensive understanding.
Caption: Caspase-3 activation pathways in apoptosis.
Caption: Experimental workflow for caspase-3 activity assay.
Caption: Mechanism of this compound cleavage and detection.
Conclusion
This compound is a robust and highly specific fluorogenic substrate for the detection of caspase-3 activity, a key event in the execution phase of apoptosis. Its use in a simple and quantitative assay provides researchers with a powerful tool to study programmed cell death in various contexts, from basic research to drug discovery. By understanding the principles of the assay and adhering to optimized protocols, investigators can obtain reliable and reproducible data to advance our understanding of apoptosis and its role in health and disease.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. assaygenie.com [assaygenie.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 9. selleckchem.com [selleckchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to Ac-DEVD-AFC and Other Fluorogenic Caspase Substrates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ac-DEVD-AFC and other commonly used fluorogenic caspase substrates. It is designed to assist researchers, scientists, and drug development professionals in understanding, selecting, and utilizing these critical tools for the study of apoptosis and other cellular processes mediated by caspases. This guide delves into the biochemical properties, comparative data, and detailed experimental protocols for the effective application of these substrates.
Introduction to Caspases and their Substrates
Caspases are a family of cysteine-aspartic proteases that play essential roles in programmed cell death (apoptosis) and inflammation.[1] They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Once activated, caspases cleave a wide array of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis.
The activity of caspases can be monitored using specific substrates that mimic their natural cleavage sites. These substrates typically consist of a short peptide sequence recognized by a specific caspase, linked to a reporter molecule. Fluorogenic substrates, such as those coupled to 7-amino-4-trifluoromethylcoumarin (AFC), are particularly valuable due to their high sensitivity and suitability for real-time kinetic assays. Upon cleavage by the target caspase, the AFC fluorophore is released, resulting in a measurable increase in fluorescence. This compound is a widely used fluorogenic substrate specifically designed for the detection of caspase-3 and caspase-7 activity.[2][3]
Comparative Analysis of Common Caspase Substrates
The selection of an appropriate caspase substrate is critical for the accurate measurement of specific caspase activities. The following tables provide a comparative summary of commonly used fluorogenic caspase substrates, including their optimal recognition sequences, target caspases, and key quantitative data.
Table 1: Properties of Common Fluorogenic Caspase Substrates
| Substrate Name | Tetrapeptide Sequence | Primary Target Caspase(s) | Reporter Group | Excitation (nm) | Emission (nm) |
| This compound | Asp-Glu-Val-Asp | Caspase-3, Caspase-7 | AFC | ~400 | ~505 |
| Ac-LEHD-AFC | Leu-Glu-His-Asp | Caspase-9 | AFC | ~400 | ~505 |
| Ac-IETD-AFC | Ile-Glu-Thr-Asp | Caspase-8 | AFC | ~400 | ~505 |
| Ac-VEID-AFC | Val-Glu-Ile-Asp | Caspase-6 | AFC | ~400 | ~505 |
| Ac-YVAD-AFC | Tyr-Val-Ala-Asp | Caspase-1, Caspase-4 | AFC | ~400 | ~505 |
| Ac-VDVAD-AFC | Val-Asp-Val-Ala-Asp | Caspase-2 | AFC | ~390 | ~490-505 |
| Ac-WEHD-AFC | Trp-Glu-His-Asp | Caspase-1, Caspase-4, Caspase-5 | AFC | ~400 | ~505 |
| Ac-LEVD-AFC | Leu-Glu-Val-Asp | Caspase-4 | AFC | ~400 | ~505 |
AFC: 7-amino-4-trifluoromethylcoumarin
Table 2: Kinetic Parameters of Select Caspase Substrates
This table presents available kinetic data for the interaction between specific caspases and their corresponding AFC-conjugated substrates. It is important to note that these values can vary depending on the experimental conditions, such as buffer composition and temperature.
| Caspase | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Caspase-3 | This compound | 9.7[2][3] | - | - |
| Caspase-9 | Ac-LEHD-AFC | - | - | (12.8 ± 1.1) x 10⁴ |
| Caspase-6 | Ac-VEID-AFC | 30.9 ± 2.2 | 4.3 ± 0.12 | 1.39 x 10⁵ |
| Caspase-2 | Ac-VDVAD-AFC | 25 | 0.60 | 2.4 x 10⁴ |
Data for k_cat_ and some k_cat_/K_m_ values for AFC substrates are not consistently available in the reviewed literature. The provided data is based on available sources.
Signaling Pathways and Experimental Workflows
Understanding the context in which caspases are activated is crucial for interpreting experimental results. The following diagrams illustrate the major caspase activation pathways and a typical workflow for a caspase activity assay.
Caption: Major caspase activation pathways.
Caption: General workflow for a caspase activity assay.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for performing a standard caspase-3/7 activity assay using this compound. These can be adapted for other caspases by substituting the appropriate substrate.
Protocol 1: Preparation of Cell Lysates
-
Cell Culture and Treatment: Culture cells to the desired density and treat with the apoptotic stimulus of interest. Include an untreated control group.
-
Harvesting Cells:
-
For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
For adherent cells, gently scrape and collect the cells.
-
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA). The volume of lysis buffer will depend on the cell number; a common starting point is 50-100 µL for 1-5 x 10⁶ cells.
-
Incubation: Incubate the lysate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a pre-chilled tube. This is the cell lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing caspase activity.
Protocol 2: Caspase-3/7 Activity Assay (96-well plate format)
Reagents:
-
2X Reaction Buffer: 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT.
-
This compound Substrate (1 mM stock): Dissolve in DMSO.
-
Cell Lysate: Prepared as described in Protocol 1.
Procedure:
-
Prepare 1X Assay Buffer: Dilute the 2X Reaction Buffer to 1X with sterile distilled water immediately before use.
-
Prepare Substrate Working Solution: Dilute the 1 mM this compound stock solution in 1X Assay Buffer to a final concentration of 50-100 µM.
-
Assay Plate Setup:
-
Add 50 µL of cell lysate (containing 20-50 µg of protein) to each well of a black, flat-bottom 96-well plate.
-
Include a blank control with 50 µL of Cell Lysis Buffer.
-
For inhibitor controls, pre-incubate the lysate with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes at 37°C before adding the substrate.
-
-
Initiate Reaction: Add 50 µL of the substrate working solution to each well.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for a kinetic assay, or at a fixed endpoint, e.g., 1-2 hours) using a fluorescence plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[4]
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
For kinetic assays, determine the rate of the reaction (change in fluorescence over time).
-
Normalize the caspase activity to the protein concentration of the lysate.
-
Express the results as relative fluorescence units (RFU) per microgram of protein or as fold-change relative to the untreated control.
-
Conclusion
This compound is a robust and sensitive tool for the measurement of caspase-3 and -7 activity, key executioner caspases in the apoptotic pathway. However, the overlapping substrate specificities among caspases necessitate careful experimental design and the use of specific inhibitors to confirm the identity of the active caspase. This guide provides the foundational knowledge, comparative data, and detailed protocols to enable researchers to effectively utilize this compound and other fluorogenic substrates in their studies of apoptosis and related cellular processes. The provided diagrams offer a visual framework for understanding the underlying biological pathways and the experimental procedures involved. By leveraging this information, scientists can gain deeper insights into the intricate mechanisms of programmed cell death and its role in health and disease.
References
The Fluorogenic Caspase-3 Substrate Ac-DEVD-AFC: A Technical Guide for Researchers
An In-depth Examination of its History, Mechanism, and Application in Apoptosis Research and Drug Discovery
Introduction
N-Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin, commonly abbreviated as Ac-DEVD-AFC, is a pivotal tool in the study of apoptosis, or programmed cell death. This fluorogenic substrate is highly specific for caspase-3, a key executioner enzyme in the apoptotic cascade.[1] The development of this compound has provided researchers with a sensitive and reliable method to quantify caspase-3 activity, thereby enabling significant advancements in our understanding of apoptosis and the development of novel therapeutics targeting this pathway. This technical guide provides a comprehensive overview of the history, mechanism of action, and practical application of this compound for researchers, scientists, and drug development professionals.
The discovery of the caspase family of cysteine proteases, homologous to the C. elegans cell death gene ced-3, was a landmark in apoptosis research.[1] These enzymes are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage during apoptosis.[2] Active caspase-3, composed of 17 and 12 kDa subunits derived from a 32 kDa proenzyme, is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] One such critical substrate is poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme.[1] The specific cleavage site within PARP, Asp-Glu-Val-Asp (DEVD), served as the foundational sequence for the rational design of specific caspase-3 substrates like this compound.[1]
Mechanism of Action
This compound is a synthetic tetrapeptide, Ac-DEVD, conjugated to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent or exhibits low blue fluorescence.[3] Upon cleavage by active caspase-3 between the aspartic acid residue (D) and the AFC moiety, the free AFC is liberated.[1] The released AFC molecule exhibits strong yellow-green fluorescence, which can be readily quantified using a fluorometer.[3][4] The intensity of the fluorescence is directly proportional to the amount of caspase-3 activity in the sample.
The trifluoromethyl group on the coumarin ring enhances the membrane permeability of this compound compared to its predecessor, Ac-DEVD-AMC (7-amino-4-methylcoumarin), making it suitable for both cell lysate-based and, in some contexts, cell-based assays.[5]
Logical Diagram of this compound Mechanism
Caption: Cleavage of this compound by active caspase-3 releases fluorescent AFC.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound, providing a quick reference for experimental design.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₃₄F₃N₅O₁₃ | [4][6] |
| Molecular Weight | 729.6 g/mol | [4] |
| CAS Number | 201608-14-2 | [4][6] |
| Excitation Wavelength | 400 nm | [1][4][7] |
| Emission Wavelength | 505 nm (peak range 480-520 nm) | [1][4][7] |
| Purity | ≥90% to ≥98% (vendor dependent) | [4][6] |
| Solubility | DMSO, DMF, Methanol, Water (slightly) | [7] |
Table 2: Kinetic Parameters
| Parameter | Enzyme | Value | Reference(s) |
| K_m_ | Caspase-3 | 9.7 µM | [4][8][9] |
Experimental Protocols
Below are generalized protocols for performing caspase-3 activity assays using this compound in both cell lysates and with purified enzyme. These should be optimized for specific experimental systems.
Protocol 1: Caspase-3 Activity Assay in Cell Lysates
1. Induction of Apoptosis:
-
Culture cells to the desired density.
-
Treat cells with an apoptosis-inducing agent. An untreated control group should be run in parallel.
2. Cell Lysis:
-
Pellet 1-5 million cells by centrifugation.[9]
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2).[1][9]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.[11]
-
Collect the supernatant (cytosolic extract) for the assay.
3. Caspase Activity Assay:
-
Prepare a 2X reaction buffer (e.g., 40 mM PIPES, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% (w/v) CHAPS, 20% sucrose, pH 7.2).[1][9]
-
In a 96-well plate suitable for fluorescence measurements, add 50 µL of cell lysate to each well.
-
To each well, add 50 µL of 2X reaction buffer containing this compound at a final concentration of 50 µM.[9]
-
Optional: Include a control with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm the specificity of the signal.[1][2]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[9]
4. Fluorescence Measurement:
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1][9]
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the apoptotic sample to the non-induced control.[3][9]
Protocol 2: Assay with Purified Caspase-3
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2).[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).[5]
2. Assay Setup:
-
In a 96-well plate, add purified active caspase-3 (e.g., 50 ng) to the assay buffer.[1]
-
Add the this compound substrate to a final concentration of 50 µM.
-
The total reaction volume should be consistent across all wells.
3. Incubation and Measurement:
-
Incubate at 37°C for 1 hour.[1]
-
Measure AFC fluorescence as described in Protocol 1.
Experimental Workflow for Caspase-3 Activity Assay
Caption: A typical workflow for measuring caspase-3 activity using this compound.
Signaling Pathways Involving Caspase-3
Caspase-3 is a central executioner caspase activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Understanding these pathways is crucial for interpreting data from this compound-based assays.
Simplified Apoptosis Signaling Pathways
Caption: Caspase-3 is activated by both extrinsic and intrinsic apoptotic pathways.
Conclusion
This compound remains an indispensable reagent in the field of apoptosis research. Its specificity for caspase-3, coupled with its fluorogenic nature, provides a robust and sensitive method for quantifying a key event in programmed cell death. This technical guide has summarized the historical context, mechanism, and practical application of this compound, offering researchers and drug development professionals a comprehensive resource to effectively utilize this powerful tool in their studies of apoptosis and the development of novel therapeutics.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. This compound Caspase-3 Fluorogenic Substrate | ABIN2690897 [antikoerper-online.de]
- 3. cephamls.com [cephamls.com]
- 4. caymanchem.com [caymanchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. scbt.com [scbt.com]
- 7. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 8. apexbt.com [apexbt.com]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Ac-DEVD-AFC for Dummies: A Simple Explanation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic caspase-3 substrate, Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin), a fundamental tool for studying apoptosis. We will delve into its core principles, provide detailed experimental protocols, present quantitative data, and illustrate key pathways and workflows.
Core Principles: Understanding this compound
This compound is a synthetic peptide that serves as a highly specific substrate for caspase-3, a key executioner enzyme in the apoptotic cascade.[1] The peptide sequence, DEVD (Asp-Glu-Val-Asp), mimics the cleavage site in poly (ADP-ribose) polymerase (PARP), a natural substrate of caspase-3.[1]
Mechanism of Action:
The this compound molecule is composed of the DEVD peptide sequence covalently linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. However, upon the induction of apoptosis, active caspase-3 recognizes and cleaves the peptide at the aspartic acid residue. This cleavage event liberates the AFC fluorophore, resulting in a measurable increase in fluorescence. The intensity of the fluorescent signal is directly proportional to the activity of caspase-3 in the sample.
The fluorescence of free AFC can be detected using a spectrofluorometer or a fluorescence microplate reader, with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[2][3]
Key Signaling Pathways Involving Caspase-3
Caspase-3 is a central executioner caspase that is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Intrinsic Pathway (Mitochondrial Pathway): This pathway is triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates the initiator caspase-9. Active caspase-9 then cleaves and activates executioner caspases, including caspase-3.
Extrinsic Pathway (Death Receptor Pathway): This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins, such as FADD, which in turn recruit and activate the initiator caspase-8. Active caspase-8 can then directly cleave and activate caspase-3, or it can cleave Bid to tBid, which then activates the intrinsic pathway.
Signaling Pathway of Caspase-3 Activation
Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-3 activation and apoptosis.
Experimental Protocols
Caspase-3 Activity Assay in Cell Lysates
This protocol provides a method for measuring caspase-3 activity in cell lysates following the induction of apoptosis.
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
This compound substrate (reconstituted in DMSO)
-
Ac-DEVD-CHO inhibitor (optional, for negative control; reconstituted in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density (e.g., 1 x 10^6 cells/mL).
-
Treat cells with an apoptosis-inducing agent (e.g., 1 µM staurosporine) for a specified time (e.g., 3-6 hours). Include an untreated control group.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing caspase-3 activity.
-
-
Assay Setup:
-
In a 96-well black microplate, add a specific amount of cell lysate (e.g., 50-100 µg of total protein) to each well.
-
For a negative control, pre-incubate a set of lysate samples with the caspase-3 inhibitor Ac-DEVD-CHO (final concentration of 10 µM) for 10-15 minutes at room temperature.
-
Add the this compound substrate to all wells to a final concentration of 50 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Caspase-3 Activity Assay with Purified Enzyme
This protocol is for measuring the activity of purified recombinant caspase-3.
Materials:
-
Purified active caspase-3
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)[4]
-
This compound substrate
-
Ac-DEVD-CHO inhibitor (optional)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of purified caspase-3 in assay buffer.
-
Prepare a working solution of this compound in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the purified caspase-3 to the appropriate wells.
-
For a negative control, add Ac-DEVD-CHO to a set of wells before adding the enzyme.
-
Initiate the reaction by adding the this compound substrate to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a desired time period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Experimental Workflow for Caspase-3 Activity Assay in Cell Lysates
Caption: Step-by-step workflow for measuring caspase-3 activity in cell lysates using this compound.
Data Presentation
The following tables provide representative quantitative data from caspase-3 activity assays.
Table 1: Caspase-3 Activity in Jurkat Cells Treated with Staurosporine
| Treatment Condition | Caspase-3 Activity (Relative Fluorescence Units - RFU) | Fold Increase vs. Control |
| Untreated Control | 150 ± 25 | 1.0 |
| Staurosporine (1 µM, 4 hours) | 1250 ± 80 | 8.3 |
| Staurosporine + Ac-DEVD-CHO (10 µM) | 175 ± 30 | 1.2 |
Data are representative and may vary based on cell type, treatment conditions, and assay parameters.
Table 2: Kinetic Parameters of Caspase Inhibition by Ac-DEVD-CHO
| Caspase Target | Kiapp (nM) |
| Caspase-3 | 0.288 ± 0.087 |
| Caspase-7 | 4.48 ± 0.21 |
| Caspase-8 | 0.597 ± 0.095 |
| Caspase-9 | 1.35 ± 0.31 |
Kiapp (apparent inhibition constant) values indicate the potency of the inhibitor. Lower values signify stronger inhibition.[5]
Conclusion
This compound is an indispensable tool for the sensitive and specific measurement of caspase-3 activity, providing valuable insights into the mechanisms of apoptosis. Its ease of use and adaptability to high-throughput screening make it a cornerstone of research in cell biology, cancer biology, and drug discovery. A thorough understanding of its principles and the associated experimental protocols is essential for generating reliable and reproducible data in the study of programmed cell death.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Ac-DEVD-AFC Stock and Working Solutions for Caspase-3 Assays
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in apoptosis research, the accurate preparation of reagents is paramount for reliable and reproducible results. This document provides a detailed protocol for the preparation of stock and working solutions of N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine (Ac-DEVD-AFC), a widely used fluorogenic substrate for caspase-3.
Introduction
This compound is a synthetic tetrapeptide that serves as a highly specific substrate for caspase-3, a key executioner caspase in the apoptotic pathway. The substrate consists of the DEVD amino acid sequence, which is recognized and cleaved by active caspase-3. This sequence is coupled to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). Upon cleavage by caspase-3, AFC is released and emits a strong fluorescent signal, which can be quantified to measure caspase-3 activity. The excitation and emission wavelengths for AFC are approximately 400 nm and 505 nm, respectively[1][2][3][4].
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 729.6 g/mol | [1][5] |
| Excitation Wavelength | 400 nm | [1][2][3][4][6] |
| Emission Wavelength | 505 nm | [1][2][3][4][6] |
| Appearance | White to off-white powder | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 50 mg/mL | [7] |
| Dimethylformamide (DMF) | Soluble | [1][5] |
| Methanol | Soluble | [1][5] |
| Water | Slightly soluble (0.4 mg/mL) | [1][5] |
| 50% Acetic Acid in Water | 5 mg/mL | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)[6]
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.296 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For a 10 mM stock solution, if you start with 1 mg of powder, you would add approximately 137 µL of DMSO. Vortex briefly to ensure the powder is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The reconstituted substrate is stable for up to two months when stored at -20°C[6]. For longer-term storage, -80°C is recommended, where it can be stable for up to 6 months[2][7].
Protocol 2: Preparation of this compound Working Solution (50 µM)
The final concentration of the this compound working solution may vary depending on the specific assay and cell type, and should be optimized by the investigator. A common final concentration is 50 µM[8].
-
Thaw Stock Solution: On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution on ice, protected from light.
-
Dilute in Assay Buffer: Dilute the stock solution with the appropriate assay buffer to the desired final working concentration. For example, to prepare 1 mL of a 50 µM working solution, add 5 µL of the 10 mM stock solution to 995 µL of assay buffer.
-
Mix Gently: Gently mix the solution by pipetting up and down or by brief vortexing.
-
Use Immediately: The working solution should be prepared fresh and used immediately for the caspase-3 activity assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the caspase-3 signaling pathway and the experimental workflow for preparing this compound solutions.
Caption: Caspase-3 activation and substrate cleavage pathway.
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | 201608-14-2 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Enzo Life Sciences this compound (5 mg) CAS: 201608-14-2, Quantity: Each | Fisher Scientific [fishersci.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
Application Note and Protocols for Kinetic Measurement of Caspase-3 Activity with Ac-DEVD-AFC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. A key family of proteases responsible for executing apoptosis are the caspases (cysteine-aspartic proteases). Caspase-3 is a critical executioner caspase that, once activated, cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The activation of caspase-3 is a central event in the apoptotic signaling cascade, making it an important biomarker for assessing apoptosis and a key target in drug discovery for various diseases, including cancer and neurodegenerative disorders.[1][2]
This application note provides a detailed protocol for the kinetic measurement of caspase-3 activity using the fluorogenic substrate N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine (Ac-DEVD-AFC). This assay is based on the specific recognition and cleavage of the DEVD tetrapeptide sequence by caspase-3.[3][4] Upon cleavage, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released, resulting in a measurable increase in fluorescence intensity. The rate of AFC release is directly proportional to the caspase-3 activity in the sample.
Principle of the Assay
The this compound substrate is a synthetic peptide that mimics the natural cleavage site of one of caspase-3's key substrates, poly (ADP-ribose) polymerase (PARP).[3][5] In its intact form, the fluorescence of the AFC group is quenched. Active caspase-3 cleaves the peptide bond between the aspartic acid (D) residue and the AFC molecule. This releases the AFC fluorophore, which can be detected by measuring the fluorescence at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[3][6][7] The kinetic measurement of this fluorescence increase allows for the quantification of caspase-3 enzymatic activity.
Caption: Principle of the fluorogenic caspase-3 assay.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the kinetic measurement of caspase-3 activity using this compound.
| Parameter | Value | Reference |
| Substrate | This compound (N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-Trifluoromethylcoumarin) | [4][7] |
| Michaelis Constant (Km) for Caspase-3 | 9.7 µM | [4][7][8] |
| Excitation Wavelength (Ex) | 400 nm | [3][6][7] |
| Emission Wavelength (Em) | 505 nm | [3][6][7] |
| Recommended Final Substrate Concentration | 20 - 50 µM | [8][9] |
| Recommended Incubation Temperature | 37°C | [3][8][10] |
| Recommended Incubation Time | 1 - 2 hours (for endpoint assays); continuous for kinetic assays | [3][8][10] |
Experimental Protocols
The following are detailed protocols for the kinetic measurement of caspase-3 activity using purified enzyme and in cell lysates.
Protocol 1: Kinetic Assay with Purified Recombinant Caspase-3
This protocol is designed to determine the kinetic parameters of caspase-3 or to screen for inhibitors using a purified enzyme preparation.
Materials:
-
Purified, active recombinant caspase-3
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[9]
-
96-well, flat-bottom, black microplate
-
Fluorescence microplate reader with temperature control and kinetic reading capabilities
Procedure:
-
Reagent Preparation:
-
This compound Stock Solution (10 mM): Reconstitute lyophilized this compound in DMSO to a final concentration of 10 mM.[11] Aliquot and store at -20°C, protected from light.[3]
-
Caspase-3 Working Solution: Dilute the purified active caspase-3 in cold Assay Buffer to the desired concentration (e.g., 1-10 ng/µL). Keep on ice.
-
Substrate Working Solution (2X): Prepare a series of 2-fold concentrated substrate solutions in Assay Buffer by diluting the 10 mM stock. For Km determination, concentrations should bracket the expected Km value (e.g., 0, 2, 5, 10, 20, 50, 100 µM final concentration).
-
-
Assay Setup:
-
Add 50 µL of the 2X Substrate Working Solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the Caspase-3 Working Solution to each well.
-
For a negative control, add 50 µL of Assay Buffer instead of the enzyme solution.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex: 400 nm, Em: 505 nm) at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (initial velocity, V₀) from the linear portion of the fluorescence versus time plot.
-
For Km determination, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Protocol 2: Caspase-3 Activity Assay in Cell Lysates
This protocol describes the measurement of caspase-3 activity in cells that have been induced to undergo apoptosis.
Materials:
-
Cultured cells (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, anti-Fas antibody)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)[9]
-
This compound substrate
-
Assay Buffer (20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[9]
-
BCA Protein Assay Kit
-
96-well, flat-bottom, black microplate
-
Fluorescence microplate reader
Procedure:
-
Induction of Apoptosis:
-
Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control cell population.
-
-
Cell Lysate Preparation:
-
Suspension cells: Pellet 1-5 x 10⁶ cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash once with ice-cold PBS and pellet again.
-
Adherent cells: Remove the culture medium and wash the cells once with ice-cold PBS. Scrape the cells in the presence of PBS and pellet as above, or lyse the cells directly on the plate.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[8]
-
Incubate on ice for 10 minutes.[8]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA Protein Assay Kit.
-
-
Assay Setup:
-
Dilute the cell lysates to the same protein concentration (e.g., 1-2 mg/mL) with Cell Lysis Buffer.
-
In a 96-well plate, add 50 µL of cell lysate per well.
-
Prepare a reaction mixture containing 50 µL of 2X Reaction Buffer and 5 µL of 1 mM DEVD-AFC substrate (for a final concentration of 50 µM) for each reaction.[8]
-
Add 55 µL of the reaction mixture to each well containing the cell lysate.
-
Include a blank control with Cell Lysis Buffer instead of cell lysate.
-
-
Measurement:
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.[8]
-
Caption: Workflow for measuring caspase-3 activity in cell lysates.
Considerations and Troubleshooting
-
Substrate Specificity: While this compound is a highly specific substrate for caspase-3, it can also be cleaved by other caspases, such as caspase-7.[10]
-
Inhibitor Control: To confirm that the observed fluorescence is due to caspase-3 activity, a parallel reaction can be run in the presence of a specific caspase-3 inhibitor, such as Ac-DEVD-CHO.[3] A significant reduction in fluorescence in the presence of the inhibitor confirms the specificity of the assay.
-
Fluorescence Quenching: Ensure that the compounds being screened for inhibitory activity do not themselves fluoresce at the excitation and emission wavelengths used in the assay.
-
Linear Range: For kinetic assays, it is crucial to use data from the initial linear phase of the reaction for accurate velocity calculations. Substrate depletion or enzyme instability can lead to non-linear reaction rates over time.
-
Cell Lysate Concentration: The amount of cell lysate used may need to be optimized for different cell types and experimental conditions to ensure that the fluorescence signal is within the linear range of the instrument.[3]
References
- 1. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. apexbt.com [apexbt.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. ulab360.com [ulab360.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Live-Cell Imaging of Apoptosis Using Ac-DEVD-AFC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorogenic substrate Ac-DEVD-AFC for the real-time visualization and quantification of apoptosis in live cells. Detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures are included to facilitate the successful implementation of this powerful assay in your research.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Effector caspases, particularly caspase-3 and caspase-7, are key executioners of the apoptotic program, cleaving a plethora of cellular substrates to orchestrate the dismantling of the cell.
The this compound substrate is a highly specific and sensitive tool for detecting the activity of caspase-3 and caspase-7 in live cells. This cell-permeable, non-fluorescent peptide is composed of the caspase-3/7 recognition sequence, DEVD, linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In apoptotic cells, activated caspase-3/7 cleaves the DEVD sequence, liberating AFC, which then emits a strong fluorescent signal. This allows for the dynamic monitoring of apoptosis induction and progression in real-time.
Mechanism of Action
The principle of the this compound assay is based on the enzymatic activity of executioner caspases.
In healthy cells, this compound remains intact and non-fluorescent. Upon the induction of apoptosis, initiator caspases activate effector caspases-3 and -7. These active caspases then recognize and cleave the DEVD peptide sequence of the substrate. This cleavage event releases the AFC fluorophore, which, when excited by light at approximately 400 nm, emits a fluorescent signal at around 505 nm. The intensity of this fluorescence is directly proportional to the level of caspase-3/7 activity within the cell population.
Apoptotic Signaling Pathway
The activation of caspase-3 and -7 is a central event in both the intrinsic and extrinsic apoptotic pathways.
Data Presentation
For clear and concise presentation of quantitative data, the following tables summarize key experimental parameters for using this compound.
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value | Reference |
| Excitation Wavelength | ~400 nm | [1][2][3][4][5][6][7] |
| Emission Wavelength | ~505 nm | [1][2][3][4][5][6][7] |
| Recommended Stock Solution | 1-10 mM in DMSO | [1][6] |
| Recommended Working Concentration | 10-100 µM | [6][8] |
Table 2: Example Concentrations of Apoptosis Inducers
| Inducer | Cell Line | Concentration | Incubation Time | Reference |
| Staurosporine | Various | 0.1-1 µM | 3-24 hours | [9] |
| Etoposide | Various | 10-50 µM | 24-72 hours | [10] |
| Doxorubicin | HeLa | 10 µM | 72 hours | [11] |
Experimental Protocols
The following protocols provide a starting point for live-cell imaging of apoptosis using this compound. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: Real-Time Monitoring of Apoptosis in a 96-Well Plate Format
This protocol is suitable for kinetic analysis of apoptosis induction using a fluorescence plate reader or a high-content imaging system.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound substrate
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
DMSO (for dissolving substrate and inducer)
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader or high-content imaging system with appropriate filters (Ex/Em: ~400/~505 nm)
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of imaging. Culture overnight in a 37°C, 5% CO₂ incubator.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Prepare a stock solution of the apoptosis-inducing agent in DMSO at a concentration 1000-fold higher than the desired final concentration.
-
-
Treatment and Staining:
-
On the day of the experiment, prepare a 2X working solution of this compound by diluting the stock solution in complete cell culture medium to a final concentration of 20-200 µM.
-
Prepare a 2X working solution of the apoptosis-inducing agent by diluting its stock solution in the 2X this compound solution.
-
Carefully remove the culture medium from the wells and add an equal volume of the 2X treatment/staining solution to each well. For control wells, add the 2X this compound solution without the inducer.
-
-
Live-Cell Imaging:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader or high-content imaging system.
-
Acquire fluorescence images and/or intensity readings at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 4-24 hours).
-
-
Data Analysis:
-
Quantify the fluorescence intensity per well or the number of fluorescent cells over time.
-
Plot the data to visualize the kinetics of apoptosis induction.
-
Protocol 2: Live-Cell Confocal Microscopy of Apoptosis
This protocol is designed for high-resolution imaging of individual cells undergoing apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound substrate
-
Apoptosis-inducing agent
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Live-cell imaging confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
-
Staining and Treatment:
-
Prepare a 1X working solution of this compound (10-100 µM) in complete cell culture medium.
-
Replace the existing medium with the this compound staining solution and incubate for 30-60 minutes at 37°C.
-
Add the apoptosis-inducing agent directly to the dish at the desired final concentration.
-
-
Confocal Imaging:
-
Place the dish on the stage of the pre-warmed confocal microscope.
-
Acquire time-lapse images using the appropriate laser line for excitation (~405 nm) and a detector set to capture emission at ~505 nm.
-
Capture images at regular intervals to observe the temporal and spatial dynamics of caspase activation in individual cells.
-
Experimental Workflow
The general workflow for a live-cell imaging experiment using this compound is outlined below.
Conclusion
The this compound fluorogenic substrate provides a robust and reliable method for the real-time detection of caspase-3/7 activity in live cells. The protocols and guidelines presented here offer a solid foundation for researchers to investigate the dynamics of apoptosis in various cellular contexts. By carefully optimizing experimental parameters and utilizing appropriate imaging and analysis techniques, this assay can yield valuable insights into the mechanisms of programmed cell death and the effects of novel therapeutic agents.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. ubpbio.com [ubpbio.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. elrig.org [elrig.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Caspase-3 Inhibitors Using the Ac-DEVD-AFC Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway, making it a key target for the development of therapeutics for a variety of diseases, including neurodegenerative disorders and ischemic injury. The Ac-DEVD-AFC assay is a sensitive and reliable fluorogenic method for measuring caspase-3 activity. This assay utilizes the synthetic tetrapeptide substrate, Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin (this compound). In the presence of active caspase-3, the substrate is cleaved, releasing the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC). The resulting fluorescence, which can be measured at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm, is directly proportional to the caspase-3 activity. This application note provides a detailed protocol for the adaptation of the this compound assay for high-throughput screening (HTS) of potential caspase-3 inhibitors in a 384-well format.
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of a fluorogenic substrate by caspase-3. The substrate, this compound, is composed of the caspase-3 recognition sequence (DEVD) linked to the fluorescent reporter molecule AFC. In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by active caspase-3, AFC is released, resulting in a significant increase in fluorescence. The intensity of the fluorescence is a direct measure of caspase-3 activity. In a screening context, a decrease in the fluorescent signal in the presence of a test compound indicates potential inhibition of caspase-3.
Caspase-3 Signaling Pathway
Caspase-3 is a key downstream effector in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The following diagram illustrates the central role of caspase-3 in apoptosis.
Caption: Caspase-3 activation and the principle of the this compound assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Recombinant Human Caspase-3 | Example Corp. | 12345 | -80°C |
| This compound Substrate | Example Corp. | 67890 | -20°C, desiccated |
| Ac-DEVD-CHO (Caspase-3 Inhibitor) | Example Corp. | 54321 | -20°C |
| Assay Buffer | In-house or Kit | N/A | 4°C |
| DMSO, Anhydrous | Major Supplier | D2650 | Room Temperature |
| 384-well black, flat-bottom assay plates | Major Supplier | 781076 | Room Temperature |
Experimental Protocols
Reagent Preparation
1. Assay Buffer:
-
20 mM PIPES, pH 7.2
-
100 mM NaCl
-
10 mM DTT (add fresh before use)
-
1 mM EDTA
-
0.1% (w/v) CHAPS
-
10% (w/v) Sucrose Note: Buffer composition may need optimization for specific experimental conditions.
2. Recombinant Caspase-3 Working Solution:
-
Thaw the enzyme on ice.
-
Dilute the enzyme to the desired final concentration (e.g., 1 nM) in cold Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically to achieve a robust signal-to-background ratio.
3. This compound Substrate Stock Solution (10 mM):
-
Dissolve the lyophilized substrate in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C, protected from light.
4. Substrate Working Solution (2X):
-
Dilute the 10 mM this compound stock solution in Assay Buffer to a 2X final concentration (e.g., 100 µM). The optimal substrate concentration should be at or near the Km value for caspase-3.
5. Test Compound and Control Inhibitor Plates:
-
Prepare serial dilutions of test compounds in DMSO.
-
For a positive control, prepare serial dilutions of a known caspase-3 inhibitor, such as Ac-DEVD-CHO, in DMSO.
-
For negative controls, use DMSO alone.
-
Transfer a small volume (e.g., 100 nL) of the compound/control solutions to the 384-well assay plates using an acoustic dispenser or a pin tool.
High-Throughput Screening Workflow
The following diagram outlines the workflow for the high-throughput screening of caspase-3 inhibitors.
Caption: High-throughput screening workflow for caspase-3 inhibitors.
Assay Protocol for 384-Well Plates
-
Compound Dispensing: Add 100 nL of test compounds, positive control inhibitor (e.g., Ac-DEVD-CHO), or DMSO (negative control) to the appropriate wells of a 384-well black assay plate.
-
Enzyme Addition: Add 10 µL of the diluted recombinant caspase-3 solution to all wells.
-
Pre-incubation: Mix the plate on a plate shaker for 30 seconds and then incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Substrate Addition: Add 10 µL of the 2X this compound substrate working solution to all wells to initiate the reaction. The final reaction volume will be 20 µL.
-
Incubation and Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (Ex: 400 nm, Em: 505 nm) every 5 minutes for 60 minutes at room temperature.
Data Analysis and Presentation
The inhibitory activity of the test compounds is calculated as the percentage of inhibition relative to the controls.
Percent Inhibition (%) = [1 - (RFUcompound - RFUbackground) / (RFUDMSO - RFUbackground)] x 100
Where:
-
RFUcompound is the relative fluorescence units in the presence of the test compound.
-
RFUbackground is the relative fluorescence units of the no-enzyme control.
-
RFUDMSO is the relative fluorescence units of the DMSO-only control (maximum activity).
Hits are typically defined as compounds that exhibit a percent inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls). For confirmed hits, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Assay Validation Parameters
The performance of the HTS assay should be validated by calculating key statistical parameters.
| Parameter | Formula | Acceptance Criteria | Representative Value |
| Z'-factor | 1 - [3 * (SDmax + SDmin) / |Meanmax - Meanmin|] | > 0.5 | 0.75 |
| Signal-to-Background (S/B) | Meanmax / Meanmin | > 10 | 25 |
| Signal-to-Noise (S/N) | (Meanmax - Meanmin) / SQRT(SDmax2 + SDmin2) | > 5 | 15 |
Meanmax and SDmax are the mean and standard deviation of the high signal (DMSO control). Meanmin and SDmin are the mean and standard deviation of the low signal (inhibitor control).
Representative Data for Control Inhibitor
The following table provides representative IC50 values for the known caspase-3 inhibitor Ac-DEVD-CHO, which can be used as a positive control in the HTS assay.
| Inhibitor | Target | Assay Format | IC50 (nM) | Ki (nM) |
| Ac-DEVD-CHO | Caspase-3 | This compound (Fluorogenic) | ~0.5 - 1.0 | 0.23 |
| Ac-DEVD-CHO | Caspase-7 | This compound (Fluorogenic) | ~1.0 - 5.0 | 0.30 |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.[1]
Conclusion
The this compound assay provides a robust and sensitive platform for the high-throughput screening of caspase-3 inhibitors. The protocol outlined in this application note is designed for a 384-well format, enabling the rapid screening of large compound libraries. Careful assay validation, including the determination of the Z'-factor and signal-to-background ratio, is essential to ensure the quality and reliability of the screening data. The identification of potent and selective caspase-3 inhibitors through this HTS approach holds significant promise for the development of novel therapeutics for apoptosis-related diseases.
References
Application Note: Detection of Apoptosis by Flow Cytometry Using Ac-DEVD-AFC
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis.[1][2] It is characterized by distinct morphological features, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[1][3] The process is executed by a family of cysteine proteases known as caspases, which exist as inactive zymogens in healthy cells.[3][4] Upon receiving an apoptotic signal, initiator caspases (e.g., caspase-8, caspase-9) are activated and in turn cleave and activate executioner caspases (e.g., caspase-3, caspase-7).[3]
Caspase-3 is a critical executioner caspase, responsible for cleaving a broad spectrum of cellular proteins, ultimately leading to the dismantling of the cell.[1][5] The activation of caspase-3 is considered a key indicator of apoptosis.[2][4] Therefore, detecting its activity provides a reliable method for identifying and quantifying apoptotic cells.
Principle of the Assay
This protocol utilizes the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin (Ac-DEVD-AFC) to measure caspase-3 activity in individual cells via flow cytometry. The tetrapeptide sequence DEVD is a highly specific target for caspase-3, derived from the cleavage site in one of its natural substrates, poly (ADP-ribose) polymerase (PARP).[6][7]
The this compound substrate is cell-permeable and non-fluorescent. In apoptotic cells, activated caspase-3 cleaves the substrate between the aspartate (D) and AFC moieties.[6] This cleavage releases the 7-amino-4-trifluoromethylcoumarin (AFC) group, which is highly fluorescent.[7][8] The intensity of the fluorescence, which can be measured by flow cytometry, is directly proportional to the amount of active caspase-3 in the cell. The free AFC fluorophore is detected using an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[7][8]
Caspase-3 Activation Signaling Pathway
The activation of the executioner Caspase-3 is a point of convergence for both the intrinsic and extrinsic apoptosis pathways.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
How to reduce high background fluorescence in Ac-DEVD-AFC assay
This technical support guide provides troubleshooting strategies and answers to frequently asked questions to help you address high background fluorescence in the Ac-DEVD-AFC assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
The this compound assay is a fluorometric method for detecting the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[1][2][3] The substrate, this compound, consists of the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[4][5] In apoptotic cells, activated caspase-3/7 cleaves the substrate at the aspartate residue, releasing AFC.[4][6] The free AFC molecule fluoresces, and the intensity of this fluorescence, measured at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm, is directly proportional to the caspase-3/7 activity in the sample.[4][5]
Q2: What causes high background fluorescence in this assay?
High background fluorescence can originate from several sources:
-
Autofluorescence from cells and media: Biological materials like NADH, riboflavins, collagen, and elastin naturally fluoresce, especially in the blue-green spectral range.[7][8][9] Common cell culture media components like phenol red, serum (especially at concentrations >5%), and some vitamins are also major contributors to background fluorescence.[7][8][10]
-
Substrate instability or degradation: The this compound substrate can degrade over time, especially with multiple freeze-thaw cycles or exposure to light, leading to the spontaneous release of AFC.[5][11]
-
Non-specific enzyme activity: Other proteases in the cell lysate may cleave the substrate, although the DEVD sequence is highly specific for caspase-3/7.[1]
-
Contaminants: Dust, fibers, or microbial contamination in reagents or labware can be fluorescent.[9]
-
Instrument settings: Improperly set excitation/emission wavelengths or high gain settings on the fluorometer can increase background readings.[12]
Q3: What should a proper negative control look like?
A proper negative control is crucial for determining the true background signal. Ideal negative controls include:
-
Untreated/Non-apoptotic cell lysate: This is the most common negative control and should exhibit minimal caspase-3/7 activity.[6][13]
-
Lysate with a caspase inhibitor: Treating your apoptotic sample with a specific caspase-3/7 inhibitor, such as Ac-DEVD-CHO, should block the cleavage of the substrate and significantly reduce the fluorescent signal.[4][5] This confirms that the signal is indeed from caspase activity.
-
Buffer/Substrate only (Blank): This control helps identify fluorescence originating from the assay buffer and the substrate itself.[14]
Troubleshooting Guide for High Background Fluorescence
This guide addresses specific issues that can lead to high background signals in your this compound assay.
Issue 1: My blank (buffer + substrate) wells have high fluorescence.
-
Possible Cause: The this compound substrate may have degraded. The substrate is sensitive to light and repeated freeze-thaw cycles.[5][11]
-
Solution:
-
Aliquot the substrate: Upon reconstitution in DMSO, create small, single-use aliquots to avoid multiple freeze-thaw cycles.[5]
-
Protect from light: Store the substrate and assay plates in the dark as much as possible.[5][11]
-
Purchase fresh substrate: If degradation is suspected, it is best to use a new vial of the substrate.
-
Issue 2: My negative control (untreated cell lysate) shows high fluorescence.
-
Possible Cause: This is likely due to autofluorescence from the cells or the culture medium components transferred into the lysate.[7][8] Dead cells are also a significant source of autofluorescence.[7][12]
-
Solution:
-
Optimize cell culture medium: For live-cell imaging or when preparing lysates, use a phenol red-free medium.[10][12] If possible, reduce the serum (e.g., FBS) concentration, as it can contribute to background fluorescence.[7][8][10] Switching to a medium with low autofluorescence, like FluoroBrite, can also be beneficial.[10]
-
Wash cells before lysis: Before preparing the cell lysate, gently wash the cells with cold, autofluorescence-free buffer like PBS to remove residual medium.[12][15]
-
Ensure cell viability: Use a viability dye and analysis method like flow cytometry to gate out dead cells, which are highly autofluorescent, before starting the assay.[7][12]
-
Subtract background: Always measure the fluorescence of a lysate-only control (without the AFC substrate) and subtract this value from all your readings.
-
Issue 3: Both my treated and untreated samples show high fluorescence, but there is no significant difference between them.
-
Possible Cause: This could indicate a problem with the induction of apoptosis or that the assay conditions are not optimal for detecting a specific signal over the high background.
-
Solution:
-
Confirm apoptosis induction: Use an alternative method, such as Western blotting for cleaved PARP or cleaved caspase-3, to confirm that your treatment is successfully inducing apoptosis.[16]
-
Optimize cell number and lysate concentration: Titrate the number of cells or the amount of protein lysate used per well. Too much lysate can increase the background signal, while too little may not produce a detectable signal.[3][6]
-
Optimize incubation time: The incubation time with the substrate may need to be adjusted. A kinetic reading, measuring fluorescence at multiple time points, can help determine the optimal window where the specific signal is highest relative to the background.[5][14] Incubating for 1-2 hours at 37°C is a common starting point.[4][17]
-
Check fluorometer settings: Ensure you are using the correct excitation (~400 nm) and emission (~505 nm) wavelengths for AFC.[4][5] Optimize the gain setting on your instrument to maximize the signal-to-background ratio.[12]
-
Data Presentation
The following table summarizes key factors contributing to background fluorescence and strategies for mitigation.
| Source of High Background | Mitigation Strategy | Expected Impact on Background |
| Cell Culture Medium | Use phenol red-free medium.[10][12] | Significant Reduction |
| Reduce Fetal Bovine Serum (FBS) to <5%.[8][10] | Reduction | |
| Use specialized low-autofluorescence media (e.g., FluoroBrite).[10] | Significant Reduction | |
| Cellular Components | Wash cells with PBS prior to lysis.[12][15] | Reduction |
| Remove dead cells from the population.[7][12] | Reduction | |
| Use red-shifted fluorescent dyes if possible (alternative assays).[10][12] | Significant Reduction | |
| Substrate | Aliquot and protect from light and freeze-thaw cycles.[5][11] | Reduction |
| Include a "buffer + substrate" blank control.[14] | Allows for Accurate Subtraction | |
| Assay Protocol | Include a caspase inhibitor control (e.g., Ac-DEVD-CHO).[4][5] | Confirms Signal Specificity |
| Titrate cell lysate concentration.[3][6] | Optimization of Signal-to-Noise | |
| Optimize substrate incubation time.[5][17] | Optimization of Signal-to-Noise |
Experimental Protocols
Standard Protocol for this compound Caspase-3/7 Assay
This protocol provides a general guideline. Optimization for specific cell types and experimental conditions is highly recommended.[5][11]
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C.
-
Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, pH 7.2.[4]
-
Substrate Stock Solution: Reconstitute lyophilized this compound in DMSO to create a 10 mM stock solution.[11] Aliquot and store at -20°C, protected from light.[5]
-
Substrate Working Solution: Immediately before use, dilute the substrate stock solution in Assay Buffer to a 2X final concentration (e.g., 100 µM).
2. Sample Preparation (Adherent or Suspension Cells):
-
Induce apoptosis in your cells using the desired method. Include an untreated cell population as a negative control.
-
Harvest 1-5 x 10^6 cells by centrifugation.[1]
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Lysis Buffer.[1]
-
Incubate on ice for 10 minutes.[1]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[1]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate if normalization is required.
3. Assay Procedure (96-well plate format):
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a black, flat-bottom 96-well plate.
-
Include the following controls:
-
Blank: 50 µL of Lysis Buffer + 50 µL of 2X Substrate Working Solution.
-
Negative Control: 50 µL of untreated cell lysate + 50 µL of 2X Substrate Working Solution.
-
Inhibitor Control (Optional): 50 µL of apoptotic cell lysate pre-incubated with a caspase-3 inhibitor + 50 µL of 2X Substrate Working Solution.
-
-
Initiate the reaction by adding 50 µL of the 2X Substrate Working Solution to each well. The final substrate concentration is typically 25-50 µM.[5]
-
Mix gently by shaking the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[4][17] For kinetic assays, begin reading immediately.
4. Measurement:
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4][5]
Visualizations
Apoptosis and Caspase-3 Activation Pathway
Caption: Simplified signaling pathway of caspase activation during apoptosis.
This compound Assay Experimental Workflow
Caption: General experimental workflow for the this compound caspase-3/7 assay.
References
- 1. abcam.com [abcam.com]
- 2. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. ubpbio.com [ubpbio.com]
- 6. ulab360.com [ulab360.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. southernbiotech.com [southernbiotech.com]
- 13. Caspase-3 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Ac-DEVD-AFC Caspase-3/7 Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ac-DEVD-AFC assay for the detection of caspase-3 and caspase-7 activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for the this compound assay?
A1: The optimal incubation time can vary depending on the specific experimental conditions, including cell type, the concentration of active caspase-3/7 in the lysate, and the assay temperature. Most protocols recommend an initial incubation time of 1 to 2 hours at 37°C.[1][2][3] However, it is highly recommended to perform a time-course experiment (kinetic assay) to determine the optimal incubation period for your specific system. This involves measuring the fluorescence signal at multiple time points to identify the linear range of the reaction. Users are strongly encouraged to optimize the incubation time for their specific needs.[4]
Q2: What are the recommended excitation and emission wavelengths for AFC?
A2: The liberated 7-amino-4-trifluoromethylcoumarin (AFC) can be detected using a spectrofluorometer or a fluorescence microplate reader. The recommended excitation wavelength is 400 nm, and the emission wavelength is typically between 480 nm and 520 nm, with a peak at 505 nm.[1][2]
Q3: Can I perform this assay with live cells?
A3: While the this compound substrate has better membrane permeability than AMC derivatives, specific protocols for live-cell imaging are less common than for cell lysates.[5] For live-cell apoptosis assays, reagents like CellEvent™ Caspase-3/7 Detection Reagent, which are specifically designed for this purpose with no-wash protocols, are often recommended.[6] For cell-permeable caspase assays using this compound, an incubation of at least 1 hour at 37°C in a CO2 incubator is suggested, followed by washing steps.[5]
Q4: Why is Dithiothreitol (DTT) included in the reaction buffer?
A4: DTT is a reducing agent. Caspases, being cysteine proteases, have a critical cysteine residue in their active site. DTT helps to maintain this cysteine in a reduced state, which is essential for the enzyme's catalytic activity. Reaction buffers for caspase assays commonly include DTT at a concentration of around 10 mM.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Signal | Inactive Caspases: The apoptotic stimulus may not have been effective, or caspases may have been degraded. | - Ensure the apoptotic induction method is working correctly. Use a positive control (e.g., staurosporine-treated cells) to verify caspase activation. - Prepare fresh cell lysates and keep them on ice to prevent protease degradation. |
| Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. | - Increase the incubation time. Perform a kinetic analysis by taking readings at multiple time points (e.g., every 15-30 minutes) to determine the optimal duration.[7] | |
| Low Enzyme Concentration: The amount of active caspase-3/7 in the cell lysate is too low. | - Increase the amount of cell lysate used in the assay. It is recommended to titrate the amount of cell lysate to find the optimal concentration.[1] - Concentrate the cell lysate, if possible. | |
| Sub-optimal Reagent Concentration: The concentration of the this compound substrate may be too low. | - Ensure the final substrate concentration is within the recommended range (typically 25-50 µM).[4] | |
| High Background Signal | Autohydrolysis of Substrate: The this compound substrate may be degrading spontaneously over time. | - Prepare fresh substrate solutions. Store the stock solution in DMSO at -20°C and protect it from light.[1][4] - Include a blank control (reaction buffer and substrate, without cell lysate) to measure the background fluorescence and subtract it from the sample readings.[8] |
| Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances. | - Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| Non-specific Protease Activity: Other proteases in the cell lysate may be cleaving the substrate. | - Use a specific caspase-3/7 inhibitor, such as Ac-DEVD-CHO, as a negative control to confirm that the signal is due to caspase-3/7 activity.[1] | |
| High Variability Between Replicates | Pipetting Errors: Inconsistent volumes of lysate or reagents were added to the wells. | - Use calibrated pipettes and be careful to add the correct volumes to each well. - Prepare a master mix of the reaction buffer and substrate to add to all wells, reducing pipetting variability.[9] |
| Inconsistent Incubation Conditions: Temperature fluctuations during incubation can affect enzyme kinetics. | - Ensure all samples are incubated at a constant and uniform temperature (e.g., using a water bath or a temperature-controlled plate reader).[7] | |
| Cell Lysis Inefficiency: Incomplete or inconsistent cell lysis can lead to variable amounts of enzyme in the lysate. | - Ensure the lysis buffer and protocol are effective for your cell type. Vortexing and a 10-minute incubation on ice are common steps.[2][10] |
Experimental Protocols
Standard Protocol for Caspase-3/7 Activity Assay in Cell Lysates
-
Cell Lysis:
-
Induce apoptosis in your cell culture using the desired method. Include a non-induced control group.
-
Pellet the cells by centrifugation (e.g., 400 x g for 4 minutes).
-
Resuspend the cell pellet in a chilled lysis buffer (e.g., 25 mM HEPES pH 7.4, 0.1% Triton X-100, 10% glycerol, 5 mM DTT).[10]
-
Incubate on ice for 10 minutes.[2]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Assay Reaction:
-
Prepare a 2X Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 200 mM NaCl, 20% Sucrose, 0.2% CHAPS, 20 mM DTT).
-
Add 50 µL of cell lysate to each well of a black 96-well plate.
-
Prepare the substrate solution. Dilute the this compound stock solution in the reaction buffer to a final concentration of 50 µM.
-
Add 50 µL of the 2X substrate solution to each well containing the cell lysate.
-
Include a blank control (lysis buffer + substrate) and a negative control (lysate from non-induced cells).
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence reading (from the blank control) from all sample readings.
-
The fold-increase in caspase-3/7 activity can be determined by comparing the fluorescence of the induced samples to the non-induced control.[2]
-
Visualizations
Caption: A simplified workflow for the this compound caspase-3/7 assay.
Caption: The signaling pathway of caspase-3 activation and substrate cleavage.
Caption: A logical flowchart for troubleshooting low signal in the assay.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. ulab360.com [ulab360.com]
- 4. ubpbio.com [ubpbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - UZ [thermofisher.com]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. medchemexpress.com [medchemexpress.com]
Effect of cell lysis buffer on Ac-DEVD-AFC assay performance
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of cell lysis buffers on the performance of the Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspart-1-al-7-amino-4-trifluoromethylcoumarin (Ac-DEVD-AFC) caspase-3/7 assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a highly sensitive fluorometric method for detecting the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a synthetic peptide substrate, this compound, which contains the DEVD amino acid sequence recognized and cleaved by active caspase-3 and -7. The substrate itself is weakly fluorescent. Upon cleavage, the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore is released. Free AFC emits a bright yellow-green fluorescence when excited at approximately 400 nm, with an emission maximum around 505 nm.[1][2][3] The intensity of this fluorescence is directly proportional to the amount of active caspase-3/7 in the sample.
Q2: Why is the choice of cell lysis buffer so critical for this assay?
The cell lysis buffer is critical because it must efficiently release active caspase enzymes from the cell interior without denaturing them or interfering with the subsequent enzymatic reaction. An ideal lysis buffer preserves the native conformation and activity of caspases, ensuring that the measured activity accurately reflects the biological state of the cells. Conversely, an inappropriate buffer can inhibit or artificially activate caspases, or contain components that quench the fluorescence of the AFC fluorophore, leading to inaccurate and unreliable results.
Q3: Which type of lysis buffer is recommended for the this compound assay?
For caspase activity assays, it is crucial to use a gentle, non-denaturing lysis buffer. Buffers containing mild, non-ionic or zwitterionic detergents are preferred. The most commonly recommended detergents are CHAPS and Triton™ X-100. These detergents effectively permeabilize cell membranes to release cytosolic proteins, including caspases, while generally preserving their enzymatic activity. Many commercially available caspase assay kits provide a lysis buffer with a CHAPS-based formulation.[4][5][6]
Q4: Can I use RIPA buffer for preparing lysates for a caspase activity assay?
It is strongly discouraged to use Radioimmunoprecipitation Assay (RIPA) buffer for preparing samples for caspase activity assays. RIPA buffer contains harsh ionic detergents, such as sodium dodecyl sulfate (SDS) and sodium deoxycholate, which are excellent for solubilizing proteins for applications like Western blotting but are known to denature enzymes. Using RIPA buffer can lead to several problems:
-
Inhibition of Caspase Activity: The detergents in RIPA buffer can unfold the caspase enzyme, destroying its catalytic activity and resulting in a false-negative or significantly underestimated signal.
-
Artificial Caspase Activation: Some studies suggest that RIPA buffer can paradoxically lead to artificial caspase activation by disrupting cellular compartments and releasing other proteases.
-
Assay Interference: The components of RIPA buffer may interfere with the fluorescent signal of the assay.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence (High signal in negative control/uninduced samples) | 1. Lysis Buffer Autofluorescence: Some buffer components may be inherently fluorescent at the assay wavelengths. | 1. Run a "buffer blank" control containing only lysis buffer and reaction buffer. If high, consider using a different, high-purity buffer source. |
| 2. Contaminated Reagents: Buffers or water may be contaminated with fluorescent compounds. | 2. Use fresh, high-quality reagents (e.g., ultrapure water) to prepare all buffers. | |
| 3. Non-specific Substrate Cleavage: Other proteases released during lysis may cleave the this compound substrate. | 3. Ensure lysis and all subsequent steps are performed on ice to minimize non-specific protease activity. Consider adding a cocktail of protease inhibitors that does not inhibit cysteine proteases (caspases). | |
| Low or No Signal (Low fluorescence in positive control/induced samples) | 1. Inappropriate Lysis Buffer: Use of a harsh lysis buffer (e.g., RIPA) has denatured and inactivated the caspase enzymes. | 1. Switch to a recommended caspase-compatible lysis buffer. A CHAPS-based or other gentle lysis buffer is the best choice (see Protocol section). |
| 2. Insufficient Lysis: Cells were not completely lysed, and active caspases were not efficiently released. | 2. Optimize the lysis protocol. Ensure sufficient buffer volume for the cell pellet size and consider an additional freeze-thaw cycle to aid lysis. | |
| 3. Caspase Degradation: Active caspases are known to be unstable and can be degraded rapidly after lysis. | 3. Perform the assay immediately after lysate preparation. Keep lysates on ice at all times. | |
| High Variability Between Replicates | 1. Inconsistent Lysis: The efficiency of cell lysis is not uniform across samples. | 1. Ensure cell pellets are fully resuspended in the lysis buffer. Vortex gently but thoroughly. Use a consistent incubation time on ice for all samples. |
| 2. Pipetting Errors: Inaccurate pipetting of lysate or reaction components. | 2. Use calibrated pipettes. When adding reagents to a 96-well plate, use a multichannel pipette for consistency. | |
| 3. Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of the enzymatic reaction. | 3. Ensure all samples and reagents are properly equilibrated to the recommended temperature before starting the reaction. Use a plate incubator for precise temperature control. |
Data Presentation: Lysis Buffer Comparison
The choice of lysis buffer significantly impacts the signal-to-background ratio and the overall dynamic range of the assay. The following table provides an illustrative comparison of expected results when using different lysis buffers on a population of apoptotic cells versus a negative control population.
This table presents representative data based on findings in the literature. Actual results may vary depending on the cell type, apoptosis induction method, and specific buffer formulation.
| Lysis Buffer Type | Detergent(s) | Apoptotic Sample (RFU) | Control Sample (RFU) | Background (Buffer Blank, RFU) | Signal-to-Background Ratio | Fold Increase (Apoptotic/Control) |
| Recommended (CHAPS-based) | 0.1-0.5% CHAPS | 8500 | 950 | 150 | 56.7 | 8.9 |
| Acceptable (Triton™-based) | 0.1-1% Triton™ X-100 | 7200 | 1100 | 200 | 36.0 | 6.5 |
| Not Recommended (RIPA) | SDS, S-Deoxycholate | 1500 | 1200 | 250 | 6.0 | 1.3 |
Observations:
-
The CHAPS-based buffer provides the highest signal-to-background ratio and the largest fold-increase in activity, indicating optimal performance.
-
The Triton™ X-100-based buffer is a viable alternative, though it may result in slightly higher background and lower signal.
-
RIPA buffer significantly inhibits the caspase activity in the apoptotic sample, leading to a very low signal and a minimal fold-increase over the control. This makes it unsuitable for accurately quantifying caspase activity.
Experimental Protocols
Protocol 1: Preparation of Recommended Cell Lysis Buffer (CHAPS-based)
This protocol provides a common formulation for a lysis buffer suitable for caspase activity assays.
Components:
-
50 mM HEPES (pH 7.4)
-
100 mM NaCl
-
0.1% CHAPS
-
1 mM EDTA
-
10% Sucrose
-
5 mM DTT (Dithiothreitol) - Add fresh just before use
Preparation (for 50 mL):
-
To 40 mL of ultrapure water, add:
-
2.5 mL of 1 M HEPES (pH 7.4) stock solution.
-
2.0 mL of 5 M NaCl stock solution.
-
50 mg of CHAPS powder.
-
100 µL of 0.5 M EDTA stock solution.
-
5 g of Sucrose.
-
-
Stir until all components are fully dissolved.
-
Adjust the final volume to 50 mL with ultrapure water.
-
Store at 4°C.
-
Immediately before use, add 250 µL of 1 M DTT stock to the required volume of lysis buffer.
Protocol 2: Cell Lysate Preparation
For Adherent Cells:
-
Induce apoptosis in your cells using the desired method. Include a non-induced control culture.
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Completely remove the PBS and add an appropriate volume of ice-cold Lysis Buffer (with fresh DTT) to the plate (e.g., 100 µL for a 6-well plate well).
-
Incubate the plate on ice for 10-15 minutes.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube. Keep on ice and use immediately.
For Suspension Cells:
-
Induce apoptosis as required.
-
Collect the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again and carefully remove all of the supernatant.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (with fresh DTT). Use 100 µL of buffer per 2-5 million cells.
-
Incubate on ice for 10-15 minutes, vortexing gently every 5 minutes.
-
Proceed with steps 7 and 8 from the adherent cell protocol.
Protocol 3: this compound Assay
-
Prepare the cell lysates as described in Protocol 2. It is recommended to determine the protein concentration of each lysate (e.g., using a BCA assay) to normalize the activity.
-
Prepare the 2X Reaction Buffer: 40 mM HEPES (pH 7.5), 200 mM NaCl, 2 mM EDTA, 20% Sucrose, 10 mM DTT (add fresh).
-
In a black, flat-bottom 96-well plate, add the following to each well:
-
Sample Wells: 50 µL of cell lysate (containing 50-100 µg of total protein).
-
Negative Control Wells: 50 µL of lysate from non-induced cells.
-
Blank Well: 50 µL of Lysis Buffer.
-
-
Prepare the Master Mix: For each reaction, mix 50 µL of 2X Reaction Buffer with 1 µL of this compound substrate (from a 5 mM stock in DMSO).
-
Add 50 µL of the Master Mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Visualizations
Caption: Simplified signaling pathway of extrinsic apoptosis leading to Caspase-3/7 activation and detection by the this compound substrate.
Caption: Experimental workflow for the this compound caspase-3/7 activity assay.
References
Ac-DEVD-AFC signal stability and photobleaching issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fluorogenic caspase-3 substrate, Ac-DEVD-AFC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic tetrapeptide, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin. It serves as a fluorogenic substrate for caspase-3 and related caspases that recognize the DEVD sequence.[1][2] The substrate itself is non-fluorescent. In the presence of active caspase-3, the enzyme cleaves the peptide bond between the aspartic acid (D) residue and the 7-amino-4-trifluoromethylcoumarin (AFC) group.[2][3] This cleavage releases the AFC fluorophore, which can be detected by measuring the fluorescence intensity at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[1][3][4] The resulting fluorescent signal is directly proportional to the caspase-3 activity in the sample.
Q2: What are the optimal excitation and emission wavelengths for detecting the cleaved AFC fluorophore?
The liberated AFC fluorophore should be measured using a spectrofluorometer with an excitation wavelength of 400 nm and an emission wavelength in the range of 480-520 nm, with a peak emission at 505 nm.[3]
Q3: How should I properly store and handle this compound?
Proper storage is crucial for maintaining the stability and performance of this compound. The lyophilized powder should be stored at -20°C, protected from light.[1] Once reconstituted in DMSO, the substrate solution should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C for up to two months.[2][3] Repeated freezing and thawing can significantly compromise the stability of the substrate.[5][6]
Q4: Can this compound be used for in-cell assays?
The 7-amido-4-trifluoromethylcoumarin derivatives, like this compound, are reported to have better membrane permeability than their 7-amido-4-methylcoumarin (AMC) counterparts, suggesting potential for use in intact cells.[7] However, most described protocols involve its use with cell lysates. For real-time detection in intact cells, other specifically designed reagents might be more suitable.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Substrate Degradation: Improper storage or handling of this compound can lead to spontaneous hydrolysis and release of the AFC fluorophore. 2. Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. 3. Non-specific Protease Activity: Other proteases in the cell lysate may cleave the substrate. | 1. Use Freshly Prepared Substrate: Prepare fresh dilutions of the substrate from a properly stored stock solution for each experiment. Avoid using substrate that has undergone multiple freeze-thaw cycles.[5][6] 2. Check Reagent Purity: Run a blank reaction containing only the assay buffer and substrate to check for background fluorescence. Use high-purity water and reagents. 3. Include a Caspase Inhibitor Control: Perform a control reaction including a specific caspase-3 inhibitor, such as Ac-DEVD-CHO, to confirm that the signal is due to caspase-3 activity.[3] |
| No or Low Signal | 1. Inactive Caspase-3: The experimental conditions may not have successfully induced apoptosis, or the caspase-3 in the lysate may be inactive. 2. Incorrect Filter Settings: The spectrofluorometer is not set to the correct excitation and emission wavelengths for AFC. 3. Sub-optimal Assay Conditions: The pH, temperature, or buffer composition of the assay may not be optimal for caspase-3 activity. 4. Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. | 1. Use a Positive Control: Include a positive control, such as purified active caspase-3 or a cell lysate known to have high caspase-3 activity, to verify the assay setup.[3] 2. Verify Instrument Settings: Ensure the fluorometer is set to an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[1][3][4] 3. Optimize Assay Buffer: Ensure the assay buffer contains a reducing agent like DTT and is at the optimal pH (typically around 7.2-7.5).[3] 4. Increase Incubation Time: Incubate the reaction for a longer period (e.g., 1-2 hours) at 37°C.[1][3] |
| Signal Instability or Fading (Photobleaching) | 1. Photobleaching: The AFC fluorophore is susceptible to photobleaching upon prolonged exposure to the excitation light source. 2. Enzyme Instability: Caspase-3 activity may decrease over time in the lysate. | 1. Minimize Light Exposure: Protect the samples from light during incubation and measurement. When using a plate reader, take kinetic readings over a defined period rather than continuous measurement. 2. Work Quickly and on Ice: Prepare cell lysates on ice to minimize protease degradation and measure activity promptly after lysate preparation. |
Experimental Protocols
Caspase-3 Activity Assay in Cell Lysates
This protocol provides a general guideline for measuring caspase-3 activity in cell lysates using this compound. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cells of interest (treated to induce apoptosis and control)
-
This compound substrate
-
DMSO for reconstitution
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)[3]
-
Purified active caspase-3 (optional, as a positive control)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO, optional, as a negative control)
-
96-well black microplate
-
Spectrofluorometer
Procedure:
-
Substrate Preparation:
-
Reconstitute the lyophilized this compound in DMSO to a stock concentration of 1 mg/mL.[3]
-
Store aliquots at -20°C.
-
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells using the desired method. Include a non-induced control group.
-
Harvest cells (e.g., by centrifugation for suspension cells or scraping for adherent cells).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add your cell lysate to the wells. A typical starting amount is 50-200 µg of total protein per well.
-
Prepare the following controls:
-
Blank: Assay Buffer only.
-
Negative Control: Non-apoptotic cell lysate.
-
Inhibitor Control: Apoptotic cell lysate + caspase-3 inhibitor.
-
Positive Control: Purified active caspase-3.
-
-
Prepare the reaction mixture by diluting the this compound stock solution in the Assay Buffer to the desired final concentration (typically 25-50 µM).[9]
-
Add the reaction mixture to each well to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1][3]
-
Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1][3][4]
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the apoptotic samples to the non-apoptotic control.
-
Visualizations
Caption: Intrinsic pathway of caspase-3 activation.
Caption: Workflow for a caspase-3 activity assay.
Caption: A decision tree for troubleshooting common issues.
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. This compound Caspase-3 Fluorogenic Substrate | ABIN2690897 [antikoerper-online.de]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. ulab360.com [ulab360.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. biotium.com [biotium.com]
- 9. ubpbio.com [ubpbio.com]
How to correct for autofluorescence in Ac-DEVD-AFC measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for autofluorescence in Ac-DEVD-AFC caspase-3/7 activity measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it measure caspase-3/7 activity?
This compound is a fluorogenic substrate used to measure the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. The substrate consists of the peptide sequence Asp-Glu-Val-Asp (DEVD) recognized by caspase-3/7, linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. When active caspase-3 or caspase-7 cleaves the peptide at the aspartate residue, free AFC is released. The liberated AFC emits a strong fluorescent signal when excited with light at the appropriate wavelength, and the intensity of this fluorescence is directly proportional to the caspase activity in the sample.
Q2: What are the typical excitation and emission wavelengths for the cleaved AFC fluorophore?
The liberated AFC fluorophore has an excitation maximum around 400 nm and an emission maximum around 505 nm. These values can vary slightly depending on the buffer conditions and the specific instrumentation used for measurement. It is always recommended to confirm the optimal settings for your specific microplate reader or fluorometer.
Q3: What is autofluorescence, and why is it a problem in this compound assays?
Autofluorescence is the natural fluorescence emitted by various biological molecules and compounds present in cells and cell culture media. This intrinsic fluorescence can interfere with the specific signal from the AFC fluorophore, leading to a high background signal and reduced assay sensitivity. If not properly corrected, autofluorescence can result in inaccurate measurements of caspase-3/7 activity, potentially leading to false-positive or false-negative results.
Q4: What are the common sources of autofluorescence in cell-based caspase assays?
Autofluorescence in cell-based this compound assays can originate from several sources:
-
Cellular Components: Endogenous molecules such as NADH, riboflavins, collagen, and elastin can fluoresce, particularly when excited with UV or blue light.[1][2]
-
Cell Culture Media: Many standard cell culture media contain components that contribute to background fluorescence. Phenol red, a common pH indicator, and components of fetal bovine serum (FBS) are known to be fluorescent.[3][4]
-
Experimental Compounds: The therapeutic compounds or drugs being tested for their effects on apoptosis may themselves be fluorescent, adding to the background signal.
Troubleshooting Guide: Correcting for Autofluorescence
This guide provides systematic approaches to identify, minimize, and correct for autofluorescence in your this compound experiments.
Issue 1: High Background Fluorescence in All Wells
High background fluorescence across the entire plate, including control wells, can obscure the specific signal from caspase activity.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Autofluorescent Media Components | Use phenol red-free media for the assay. Reduce the concentration of fetal bovine serum (FBS) during the assay, or if possible, perform the final measurement in a buffer with low autofluorescence like PBS.[3][4] |
| Instrument Settings | For adherent cells, use a microplate reader with bottom-reading capabilities to minimize excitation of the media above the cells.[3][5] Optimize the focal height of the reader to the cell monolayer. |
| Dirty Microplate or Reader Optics | Ensure that the microplates used are clean and designed for fluorescence assays (black plates with clear bottoms are recommended to reduce well-to-well crosstalk and background).[4] Clean the microplate reader's optical components according to the manufacturer's instructions. |
Issue 2: Inaccurate Quantification of Caspase Activity Due to Autofluorescence
To obtain reliable and accurate measurements of caspase-3/7 activity, it is crucial to implement proper controls to measure and subtract the contribution of autofluorescence.
Experimental Design for Autofluorescence Correction:
A key strategy for correcting for autofluorescence is the inclusion of appropriate controls in your experimental setup. The following table outlines the essential controls and their purpose.
| Control Group | Purpose | Calculation of Corrected Signal |
| Untreated Cells (No Substrate) | Measures the intrinsic autofluorescence of the cells and media without any contribution from the AFC substrate. | |
| Untreated Cells + this compound | Measures the basal level of caspase activity in healthy, untreated cells plus the autofluorescence of the cells and media. | |
| Treated Cells (No Substrate) | Measures the autofluorescence of cells after treatment with the experimental compound. This is important as some compounds can alter cellular autofluorescence. | |
| Treated Cells + Caspase Inhibitor + this compound | Measures the fluorescence signal in treated cells where caspase activity is blocked. This value represents the autofluorescence of the treated cells plus any non-specific substrate cleavage. A potent, cell-permeable pan-caspase inhibitor such as Z-VAD-FMK is recommended.[6] | Corrected Caspase Activity = (Fluorescence of Treated Cells + Substrate) - (Fluorescence of Treated Cells + Inhibitor + Substrate) |
| Media Only (No Cells) + this compound | Measures the background fluorescence of the assay media and substrate alone. |
Detailed Experimental Protocol for Autofluorescence Correction:
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom microplate at the desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with your experimental compound(s) at the desired concentrations and for the appropriate duration to induce apoptosis. Include vehicle-treated control wells.
-
Inhibitor Pre-treatment (for control wells): For the inhibitor control wells, pre-incubate the cells with a cell-permeable caspase inhibitor (e.g., 50 µM Z-VAD-FMK) for at least 30 minutes before adding the this compound substrate.[6]
-
Preparation of Control Wells: Prepare wells for each of the control groups as described in the table above.
-
Substrate Addition: Add the this compound substrate to all designated wells to a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~400 nm and emission at ~505 nm.
-
Data Analysis: Calculate the corrected caspase activity by subtracting the fluorescence of the appropriate background control wells from the experimental wells as outlined in the table.
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for Autofluorescence Correction
Workflow for correcting autofluorescence in caspase assays.
Diagram 2: Caspase-3/7 Signaling and Substrate Cleavage
Mechanism of this compound cleavage by active caspase-3/7.
Advanced Technique: Spectral Unmixing
For experiments with very high or complex autofluorescence, spectral unmixing can be a powerful tool. This technique, available on some advanced microplate readers and fluorescence microscopes, involves measuring the fluorescence emission spectrum of the sample across a range of wavelengths. By obtaining the emission spectrum of the pure AFC fluorophore and the spectrum of the autofluorescence (from unstained, treated cells), a software algorithm can then mathematically separate the two signals in the experimental samples.[7][8][9] This allows for a more precise quantification of the AFC signal, even in the presence of significant spectral overlap with autofluorescence.
This technical support guide provides a comprehensive overview of how to identify, manage, and correct for autofluorescence in this compound caspase assays. By implementing the appropriate controls and experimental strategies, researchers can significantly improve the accuracy and reliability of their apoptosis measurements.
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. How to Get the Best Out of Your Microplate Reader | Labcompare.com [labcompare.com]
- 6. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac-DEVD-AFC Caspase-3/7 Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Ac-DEVD-AFC fluorogenic substrate to measure caspase-3 and caspase-7 activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal excitation and emission wavelengths for the cleaved AFC fluorophore?
The free AFC (7-amino-4-trifluoromethylcoumarin) fluorophore, released upon cleavage of the this compound substrate by active caspase-3/7, should be detected at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[1][2][3][4][5][6] Some resources suggest an emission range of 480-520 nm.[1]
Q2: My assay shows high background fluorescence. What are the possible causes and solutions?
High background fluorescence can obscure the specific signal from caspase activity. Here are common causes and troubleshooting steps:
-
Substrate Instability: The this compound substrate can degrade over time, leading to the spontaneous release of the AFC fluorophore.
-
Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with fluorescent compounds.
-
Solution: Use high-purity, nuclease-free water and fresh, high-quality buffer components. Test individual components for autofluorescence.
-
-
Cell Lysate Autofluorescence: Cellular components within the lysate can exhibit natural fluorescence at the assay wavelengths.
-
Solution: Always include a "lysate-only" control (cell lysate without the this compound substrate) to measure the intrinsic fluorescence of your sample. Subtract this value from your experimental readings.
-
-
Non-specific Protease Activity: Other proteases in the cell lysate might cleave the substrate.
Q3: The fluorescence signal in my positive control/treated sample is very low or not different from the negative control. How can I improve the signal-to-noise ratio?
A low signal-to-noise ratio can be due to several factors related to enzyme activity, assay conditions, or reagent concentrations.
-
Insufficient Caspase Activity: The cells may not have undergone significant apoptosis, or the active caspases may have been degraded.
-
Solution: Ensure your apoptosis induction protocol is effective. Include a well-established positive control inducer, such as staurosporine.[3] Optimize the time course of apoptosis induction to capture peak caspase activity.
-
-
Suboptimal Assay Buffer Conditions: The pH, ionic strength, or reducing environment of the assay buffer can impact enzyme efficiency.
-
Incorrect Substrate or Lysate Concentration: The amount of substrate or enzyme may be limiting the reaction.
-
Inhibitors in Cell Lysate: The cell lysate may contain endogenous inhibitors of caspases, such as IAPs (Inhibitor of Apoptosis Proteins).[11]
-
Solution: Diluting the cell lysate might help reduce the concentration of inhibitors while retaining sufficient caspase activity for detection.
-
Q4: My results are inconsistent between wells or experiments. What can cause this variability?
Inconsistent results often stem from technical variations in the experimental setup.
-
Inaccurate Pipetting: Small variations in the volumes of substrate, lysate, or buffer can lead to significant differences in fluorescence.
-
Temperature Fluctuations: Caspase activity is temperature-dependent.
-
Solution: Ensure all components are equilibrated to the reaction temperature (e.g., 37°C) before initiating the reaction.[9] Maintain a consistent incubation temperature for all samples.
-
-
Variable Incubation Times: If performing an endpoint assay, precise timing is crucial.
-
Solution: Add the substrate to all wells as simultaneously as possible. For kinetic assays, which measure fluorescence over time, this issue is less critical.[14]
-
-
Uneven Cell Seeding or Treatment: Variability in cell number or treatment application can lead to different levels of apoptosis.
-
Solution: Ensure a uniform, single-cell suspension before seeding. Apply treatments consistently across all wells.
-
Experimental Protocols & Data
Standard this compound Assay Protocol
This protocol provides a general guideline for measuring caspase-3/7 activity in cell lysates. Optimization of lysate amount, substrate concentration, and incubation time is highly recommended.[8]
-
Preparation of Reagents:
-
Lysis Buffer: A common lysis buffer contains 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Add DTT to a final concentration of 10 mM just before use.
-
Assay Buffer: A typical 2X reaction buffer can be composed of 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, and 10% sucrose, at pH 7.2.[1]
-
This compound Substrate Stock (10 mM): Reconstitute the lyophilized substrate in DMSO.[10] Store at -20°C in aliquots.
-
Substrate Working Solution (e.g., 100 µM): Dilute the stock solution in the assay buffer immediately before use.
-
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell culture using your desired method. Include a non-induced (negative) control.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at ~14,000 x g for 10-15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration using a standard method like the BCA assay.[11]
-
-
Assay Procedure (96-well plate format):
-
Load 50-100 µg of cell lysate protein into each well. Adjust the volume with lysis buffer to be equal for all samples.
-
Controls:
-
Blank: Lysis buffer + substrate working solution (no lysate).
-
Negative Control: Lysate from non-induced cells + substrate working solution.
-
Inhibitor Control: Lysate from apoptotic cells + caspase-3/7 inhibitor (e.g., 1 µl Ac-DEVD-CHO) + substrate working solution.[1]
-
-
Add an equal volume of the 2X substrate working solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1][12]
-
Measure the fluorescence using a microplate reader with excitation at 400 nm and emission at 505 nm.
-
Data Presentation: Assay Buffer Components
The composition of the assay buffer is critical for optimal caspase activity. Below is a summary of buffer components cited in various protocols.
| Component | Concentration Range | Purpose | References |
| Buffer Salt | 20-100 mM (PIPES, HEPES, Tris) | Maintain pH | [1][8][10][11][12] |
| pH | 7.2 - 7.6 | Optimal for caspase activity | [1][8][10] |
| DTT | 2-10 mM | Reducing agent for caspase active site | [1][2][3][8][10][12] |
| Detergent | 0.1% (w/v) CHAPS, 0.1-0.5% NP-40 | Cell lysis and protein solubilization | [1][11][12] |
| Salt | 100-150 mM NaCl | Maintain ionic strength | [1][8] |
| Chelating Agent | 1-400 µM EDTA | Chelates divalent cations | [1][10] |
| Stabilizer | 10% Sucrose or Glycerol | Protein stabilization | [1][11][12] |
Visualizations
Signaling Pathway for Caspase-3/7 Activation
The diagram below illustrates the general pathway leading to the activation of executioner caspases-3 and -7, which are the primary targets of the this compound substrate.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. cephamls.com [cephamls.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Enzo Life Sciences this compound (5 mg) CAS: 201608-14-2, Quantity: Each | Fisher Scientific [fishersci.com]
- 6. mybiosource.com [mybiosource.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ubpbio.com [ubpbio.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ulab360.com [ulab360.com]
- 14. researchgate.net [researchgate.net]
Dealing with inconsistent results in Ac-DEVD-AFC assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Ac-DEVD-AFC fluorogenic substrate to measure caspase-3 activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method to detect the activity of caspase-3, a key executioner caspase in apoptosis.[1][2] The substrate, this compound, consists of a tetrapeptide sequence (DEVD) recognized by caspase-3, linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[1][3] In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-3 between the aspartate (D) and AFC, the free AFC molecule is released and emits a strong fluorescent signal.[1][4] The intensity of this fluorescence is directly proportional to the caspase-3 activity in the sample. The excitation and emission wavelengths for AFC are approximately 400 nm and 505 nm, respectively.[3][4][5]
Q2: What are the key components of the assay buffer?
A typical assay buffer for this compound assays includes a buffering agent (e.g., PIPES, HEPES, or Tris), salts (e.g., NaCl), a reducing agent like dithiothreitol (DTT), a chelating agent such as EDTA, and a detergent like CHAPS or Triton X-100.[1][6] The buffer maintains a physiological pH (typically around 7.2-7.4), while DTT ensures the caspase's cysteine residue in the active site remains in a reduced state, which is essential for its catalytic activity. EDTA chelates divalent metal ions that could inhibit the enzyme, and the detergent helps to lyse cells and solubilize proteins.
Q3: How should I prepare and store the this compound substrate?
The this compound substrate is typically supplied as a lyophilized powder and should be reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1 mg/mL or 10 mM).[1][7] It is crucial to store the lyophilized substrate and the DMSO stock solution at -20°C, protected from light and moisture.[1][4][7] Repeated freeze-thaw cycles of the stock solution should be avoided by storing it in small aliquots.[1]
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from caspase-3 activity, leading to inaccurate results.
| Potential Cause | Troubleshooting Step |
| Substrate Degradation | Store the this compound stock solution in small, single-use aliquots at -20°C and protect it from light to prevent spontaneous degradation. |
| Contaminated Reagents or Buffers | Prepare fresh buffers with high-purity water and reagents. Filter-sterilize the buffers if necessary. |
| Autofluorescence from Cell Lysate | Include a "lysate only" control (without the this compound substrate) to measure the intrinsic fluorescence of your sample. Subtract this value from your experimental readings. |
| Non-specific Protease Activity | Include a negative control with a specific caspase-3 inhibitor, such as Ac-DEVD-CHO, to confirm that the signal is due to caspase-3 activity.[1] |
| Sub-optimal Assay Buffer | Optimize the buffer composition. High concentrations of certain detergents or other components might contribute to background fluorescence. |
Issue 2: Low or No Signal
A weak or absent fluorescent signal can be frustrating and may indicate a problem with the experimental setup or the samples themselves.
| Potential Cause | Troubleshooting Step |
| Inactive Caspase-3 | Ensure that your experimental conditions are sufficient to induce apoptosis and activate caspase-3. Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to verify that the assay is working. |
| Insufficient Amount of Enzyme | Increase the amount of cell lysate or purified enzyme used in the assay. The required amount can vary between experimental systems and should be optimized.[1] |
| Sub-optimal Substrate Concentration | Titrate the this compound substrate concentration. A common final concentration is 50 µM.[7][8] |
| Incorrect Incubation Time or Temperature | Optimize the incubation time and temperature. A typical incubation is 1-2 hours at 37°C.[1][4] |
| Oxidized DTT in Assay Buffer | DTT is unstable in solution. Prepare the assay buffer fresh or add DTT just before use to ensure it is active. |
| Incorrect Fluorometer Settings | Verify that the excitation and emission wavelengths on the fluorometer are set correctly for AFC (Ex: 400 nm, Em: 505 nm).[3][4] |
Issue 3: Inconsistent Results Between Replicates
Variability between replicate wells can compromise the reliability of your data.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially small volumes of the substrate and cell lysate. |
| Incomplete Cell Lysis | Ensure complete cell lysis to release all the caspase-3 into the reaction mixture. This can be achieved by a freeze-thaw cycle or by using an appropriate lysis buffer.[9] |
| Uneven Temperature Across the Plate | Ensure the entire plate is incubated at a uniform temperature. Avoid placing the plate near the edges of the incubator. |
| Bubbles in Wells | Inspect the wells for bubbles before reading the plate, as they can interfere with the fluorescence measurement. Centrifuge the plate briefly to remove bubbles if necessary. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with PBS or water to minimize this effect. |
Experimental Protocols
Standard this compound Assay Protocol for Cell Lysates
This protocol provides a general guideline and should be optimized for your specific cell type and experimental conditions.[4][7]
Materials:
-
Cells (treated and untreated controls)
-
This compound substrate (1 mM stock in DMSO)
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)[1]
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysis:
-
Induce apoptosis in your cells using the desired method.
-
Harvest 1-5 x 10^6 cells by centrifugation.[4]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.[4]
-
Incubate on ice for 10 minutes.[4]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Assay Reaction:
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (from a "no enzyme" or "inhibitor-treated" control) from all readings.
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of treated samples to untreated controls.[4]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| This compound Stock Solution | 1-10 mM in DMSO | [7] |
| This compound Final Concentration | 25-50 µM | [10] |
| Excitation Wavelength | 400 nm | [3][4] |
| Emission Wavelength | 505 nm | [3][4] |
| Incubation Temperature | 37°C | [1][4] |
| Incubation Time | 1-2 hours | [4] |
| DTT Concentration in Assay Buffer | 5-10 mM | [1][4] |
| pH of Assay Buffer | 7.2 - 7.6 | [1][10] |
Signaling Pathways and Workflows
Caspase-3 Activation Pathway
Caspase-3 is a key executioner caspase that, once activated, leads to the cleavage of numerous cellular proteins and ultimately, apoptosis. Its activation can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[11][12]
-
Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC).[12] Within the DISC, pro-caspase-8 is cleaved and activated. Active caspase-8 can then directly cleave and activate pro-caspase-3.[12]
-
Intrinsic Pathway: This pathway is initiated by various intracellular stresses, such as DNA damage or growth factor deprivation. These stresses lead to the release of cytochrome c from the mitochondria into the cytoplasm.[12] Cytochrome c then binds to Apaf-1, which, in the presence of ATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9.[12] Active caspase-9 then cleaves and activates pro-caspase-3.[11]
Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-3 activation and apoptosis.
This compound Assay Experimental Workflow
The following diagram illustrates the general workflow for performing an this compound caspase-3 assay.
Caption: A step-by-step workflow for the this compound caspase-3 assay.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. ubpbio.com [ubpbio.com]
- 11. Caspase 3 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating Caspase-3 Activity: A Comparative Guide to the Ac-DEVD-AFC Assay and its Alternatives
For researchers in apoptosis, neurodegenerative diseases, and cancer, accurately quantifying caspase-3 activity is paramount. The Ac-DEVD-AFC assay is a widely adopted method for this purpose. This guide provides a comprehensive validation of the this compound assay using various caspase-3 inhibitors and compares its performance against alternative methods, offering researchers the data needed to select the optimal assay for their experimental needs.
The this compound assay is a fluorometric method that relies on the cleavage of the substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin (this compound) by active caspase-3. This cleavage releases the fluorescent group, 7-amino-4-trifluoromethylcoumarin (AFC), which can be quantified to determine caspase-3 activity. The specificity of this assay can be validated by employing known caspase-3 inhibitors, which should elicit a dose-dependent decrease in AFC fluorescence.
Performance of Caspase-3 Inhibitors in Biochemical Assays
The efficacy of various caspase-3 inhibitors is a critical factor in validating caspase activity assays and in studying the role of caspases in biological processes. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify inhibitor potency.
| Inhibitor | Type | IC50/Ki for Caspase-3 | Notes |
| Ac-DEVD-CHO | Reversible Aldehyde | Ki = 0.23 nM[1], 0.2 nM[2][3] | Highly potent and specific for caspase-3 and -7.[1][2][3] |
| Z-VAD-FMK | Irreversible Peptide | Broad-spectrum pan-caspase inhibitor. IC50 values can range from 0.0015 - 5.8 mM depending on the cell type and conditions. | Irreversibly binds to the catalytic site of caspases.[4] It can inhibit most caspases, with the exception of caspase-2.[4] |
| Q-VD-OPh | Irreversible Peptide | IC50 ranges from 25 to 400 nM for caspases 1, 3, 8, and 9.[5][6][7][8] | A potent, cell-permeable, and non-toxic pan-caspase inhibitor.[6] It is noted to be more effective than Z-VAD-FMK in preventing apoptosis.[9] |
Comparison of Major Caspase-3 Activity Assays
Beyond the this compound assay, several other methods are available to measure caspase-3 activity. Each has its own advantages and disadvantages in terms of sensitivity, throughput, and the nature of the data they provide.
| Feature | This compound Assay | Caspase-Glo® 3/7 Assay | Western Blot for Cleaved Caspase-3 |
| Principle | Fluorometric detection of AFC released from a cleaved peptide substrate.[10][11] | Bioluminescent detection of a luciferase substrate released upon caspase cleavage.[12] | Immunodetection of the cleaved (active) form of caspase-3 protein. |
| Sensitivity | Moderate | High; can detect caspase activity in as few as 20 apoptotic cells.[12] | Lower sensitivity compared to activity assays. |
| Throughput | High; suitable for 96-well and 384-well plate formats. | High; easily scalable to 96-, 384-, and 1,536-well plate formats.[13] | Low; not suitable for high-throughput screening. |
| Data Output | Quantitative (enzyme activity) | Quantitative (enzyme activity) | Semi-quantitative (protein level) |
| Advantages | Simple, rapid, and cost-effective. | High sensitivity, low background, and less prone to compound interference.[12][13] | Provides information on the presence of the active form of the enzyme. |
| Disadvantages | Can be prone to interference from fluorescent compounds. | Higher cost per sample. | Labor-intensive, time-consuming, and not a direct measure of enzyme activity. |
Experimental Protocols
This compound Caspase-3 Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Prepare Cell Lysates:
-
Induce apoptosis in your cell line of choice using a known stimulus.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).
-
Incubate on ice for 15 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
-
Perform the Assay:
-
In a 96-well black plate, add 50 µL of cell lysate to each well.
-
For inhibitor studies, pre-incubate the lysate with varying concentrations of the caspase-3 inhibitor for 30 minutes at 37°C.
-
Prepare a reaction buffer containing 2X reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA) and 100 µM this compound substrate.
-
Add 50 µL of the reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calculate the fold-increase in caspase-3 activity by comparing the fluorescence of treated samples to untreated controls.
-
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the caspase-3 signaling pathway and the workflow of the this compound assay.
Caption: Caspase-3 activation pathways.
Caption: this compound assay workflow.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. invivogen.com [invivogen.com]
- 5. Q-VD-Oph|QVD-Oph|pan-caspase inhibitor [dcchemicals.com]
- 6. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. apexbt.com [apexbt.com]
- 12. promega.com [promega.com]
- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
A Comparative Guide to Ac-DEVD-AFC and Ac-DEVD-AMC for Caspase-3 Detection
In the study of apoptosis, the accurate detection of caspase-3 activity is a critical indicator of programmed cell death. Fluorogenic substrates provide a sensitive and continuous method for measuring this enzyme's activity. This guide offers a detailed comparison of two commonly used fluorogenic substrates for caspase-3: Ac-DEVD-AFC and Ac-DEVD-AMC. Both substrates are tetrapeptides, Ac-Asp-Glu-Val-Asp, which is the recognition sequence for caspase-3, conjugated to a fluorescent reporter.
Mechanism of Action
The fundamental principle behind both this compound and Ac-DEVD-AMC is the cleavage of the peptide sequence by active caspase-3. In their intact form, these substrates are non-fluorescent or exhibit minimal fluorescence. Upon cleavage at the aspartic acid residue, the fluorophore—either 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC)—is released. The resulting free fluorophore is highly fluorescent, and the increase in fluorescence intensity is directly proportional to the caspase-3 activity in the sample.
Caption: Caspase-3 cleaves the Ac-DEVD peptide, releasing a fluorescent reporter (AFC or AMC).
Comparative Data Summary
The primary differences between this compound and Ac-DEVD-AMC lie in their photophysical properties and cellular permeability. These characteristics influence their suitability for different experimental setups.
| Parameter | This compound | Ac-DEVD-AMC | Reference |
| Fluorophore | 7-amino-4-trifluoromethylcoumarin (AFC) | 7-amino-4-methylcoumarin (AMC) | [1][2] |
| Excitation (Ex) | ~400 nm | ~340-380 nm | [1][3][4][5] |
| Emission (Em) | ~505 nm | ~440-460 nm | [1][3][4][5] |
| Stokes Shift | >100 nm | ~100 nm | [6][7] |
| Km for Caspase-3 | ~9.7 µM | ~10 µM | [2][8][9] |
| Key Advantage | Better membrane permeability, larger Stokes shift | Commonly used, established protocols | [6][10] |
Key Performance Differences
-
Spectral Properties: this compound is excited at a longer wavelength (~400 nm) compared to Ac-DEVD-AMC (~340-380 nm). This can be advantageous in reducing background fluorescence from cellular components like NADH, which excites in the UV range. The emission of AFC is in the green region of the spectrum, while AMC emits in the blue region.
-
Stokes Shift: this compound has a slightly larger Stokes shift, which is the difference between the maximum excitation and emission wavelengths.[6] A larger Stokes shift can improve the signal-to-noise ratio by minimizing the overlap between the excitation and emission spectra.
-
Cell Permeability: Derivatives of 7-amido-4-trifluoromethylcoumarin (AFC) are reported to have better membrane permeability than their 7-amido-4-methylcoumarin (AMC) counterparts.[10] This makes this compound potentially more suitable for in-cell assays with intact cells, although many protocols still recommend cell lysis.
Experimental Protocols
Below are generalized protocols for a caspase-3 activity assay using cell lysates. The exact concentrations and incubation times should be optimized for your specific cell type and experimental conditions.
General Experimental Workflow
Caption: General workflow for measuring caspase-3 activity in cell lysates.
Protocol 1: Caspase-3 Assay with this compound
1. Reagent Preparation:
-
Lysis Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.
-
Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2.[3]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.[10]
-
2X Reaction Solution: Dilute the stock solution in Assay Buffer to a final concentration of 50-100 µM.
2. Sample Preparation:
-
Induce apoptosis in your cell line of choice. A non-induced cell culture should be used as a negative control.
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.[8]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. The supernatant is the cell lysate.
3. Assay Procedure:
-
Add 50 µL of cell lysate to a 96-well black plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[3][8]
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1][3]
Protocol 2: Caspase-3 Assay with Ac-DEVD-AMC
1. Reagent Preparation:
-
Lysis Buffer: 10 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT.[11]
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.[2]
-
Ac-DEVD-AMC Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.[11]
-
2X Reaction Solution: Dilute the stock solution in Assay Buffer to a final concentration of 40-100 µM.
2. Sample Preparation:
-
Induce apoptosis in your cell line of choice. Include a non-induced negative control.
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cell lysate) to a new tube.
3. Assay Procedure:
-
Add 50 µL of cell lysate to a 96-well black plate.
-
Add 50 µL of the 2X Reaction Solution to each well.[2]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[2]
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2][11]
Conclusion and Recommendations
Both this compound and Ac-DEVD-AMC are effective and reliable substrates for the detection of caspase-3 activity. The choice between them often depends on the specific instrumentation available and the experimental design.
-
Choose this compound if:
-
Your fluorometer or plate reader is better equipped for excitation around 400 nm and emission around 505 nm.
-
You are concerned about autofluorescence from cellular components in the UV range.
-
You are attempting whole-cell assays where its potentially higher membrane permeability could be an advantage.
-
-
Choose Ac-DEVD-AMC if:
-
Your laboratory has well-established protocols using this substrate.
-
Your instrumentation is optimized for excitation in the 360-380 nm range and emission in the 440-460 nm range.
-
For most standard assays using cell lysates, both substrates will yield comparable and high-quality data, as their affinity for caspase-3 (indicated by their Km values) is nearly identical.[2][8] It is always recommended to perform initial optimization experiments to determine the ideal substrate concentration and incubation time for your specific system.
References
- 1. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | 201608-14-2 [chemicalbook.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. apexbt.com [apexbt.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Ac-DEVD-AFC Specificity: A Comparative Guide for Caspase-3 Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-3 activity is a cornerstone of apoptosis research. The fluorogenic substrate Ac-DEVD-AFC is a widely utilized tool for this purpose. However, its cross-reactivity with other caspases, particularly caspase-7, necessitates a thorough understanding of its specificity to ensure accurate data interpretation. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data and detailed protocols.
This compound: Profiling its Cross-Reactivity with Other Caspases
This compound (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) is a synthetic tetrapeptide substrate designed based on the cleavage site of poly(ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[1] Upon cleavage by an active caspase between the aspartate (D) and the AFC fluorophore, free AFC is released, which can be quantified by its fluorescence at an emission wavelength of around 505 nm with excitation at 400 nm.[2][3][4][5] While this compound is a sensitive substrate for caspase-3, it is not entirely specific. The DEVD sequence is also recognized and cleaved by other caspases, most notably caspase-7, which shares a similar substrate preference.[1]
The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), are crucial for evaluating substrate specificity. A lower Km value indicates a higher affinity of the enzyme for the substrate, while the kcat/Km ratio represents the catalytic efficiency of the enzyme.
| Caspase | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-3 | 9.7 | - | - |
| Caspase-7 | 10.8 | - | - |
Data compiled from multiple sources. The Km value for Caspase-3 with this compound is reported to be 9.7 µM.[2][3][4][5][6] For Caspase-7, the Km value is approximately 10.8 µM. Specific kcat values for this compound are not consistently reported across all sources, preventing a direct kcat/Km comparison in this table.
The similar Km values for caspase-3 and caspase-7 highlight the significant cross-reactivity of this compound. This indicates that when using this substrate in cell lysates or other complex biological samples, the resulting fluorescence signal may represent the combined activity of both caspase-3 and caspase-7.[1] Some studies have also indicated that other caspases can cleave DEVD-based substrates, although generally with lower efficiency.[7] For instance, caspase-2 has been shown to cleave this compound, but at a much slower rate than caspase-3.[8]
Comparison with Alternative Caspase-3 Substrates
To address the specificity limitations of this compound, several alternative fluorogenic substrates for caspase-3 have been developed. These substrates often incorporate modified peptide sequences to enhance selectivity.
| Substrate | Sequence | Caspase-3 kcat/Km (M⁻¹s⁻¹) | Caspase-7 kcat/Km (M⁻¹s⁻¹) | Selectivity (Caspase-3/Caspase-7) |
| This compound | Ac-Asp-Glu-Val-Asp-AFC | High | High | ~1 |
| Ac-DQMD-AFC | Ac-Asp-Gln-Met-Asp-AFC | Moderate | Low | >10-fold |
| Ac-DNLD-AFC | Ac-Asp-Asn-Leu-Asp-AFC | High | Very Low | High |
This table presents a qualitative and quantitative comparison based on available literature. Precise kinetic values can vary between studies and experimental conditions.
Substrates like Ac-DQMD-AFC and Ac-DNLD-AFC have been designed to be more selective for caspase-3 by altering the amino acids at the P2 and P3 positions of the cleavage site. These modifications can significantly reduce the affinity of caspase-7 for the substrate, leading to a more specific measurement of caspase-3 activity.
Experimental Protocols
Accurate and reproducible measurement of caspase activity is highly dependent on the experimental protocol. Below is a generalized protocol for a caspase-3 activity assay using a fluorogenic substrate like this compound.
Materials:
-
Cells or tissue lysate
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
This compound substrate (10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)
-
96-well black microplate
-
Fluorometer with excitation at 400 nm and emission at 505 nm
Procedure:
-
Prepare Cell Lysates: Induce apoptosis in your cell culture or tissue sample. Harvest cells and wash with ice-cold PBS. Lyse the cells in an appropriate lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine Protein Concentration: Measure the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).
-
Set up the Assay: In a 96-well black microplate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well. Bring the final volume in each well to 100 µl with assay buffer. Include appropriate controls, such as a buffer-only blank and a sample with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm the specificity of the signal.
-
Initiate the Reaction: Add the this compound substrate to each well to a final concentration of 50 µM.
-
Incubate: Incubate the plate at 37°C, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity at various time points (e.g., every 5-10 minutes for 1-2 hours) using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Subtract the blank reading from all samples. The rate of increase in fluorescence is proportional to the caspase-3 activity. Activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the caspase activation pathway and a typical workflow for a caspase activity assay.
Caption: The extrinsic and intrinsic pathways of apoptosis converge on the activation of executioner caspases like Caspase-3.
Caption: A generalized workflow for determining caspase activity using a fluorogenic substrate.
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. z-fa-fmk.com [z-fa-fmk.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
Validating Caspase-3 Activity with Apoptotic Morphology: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately quantifying apoptosis is paramount. The fluorogenic substrate Ac-DEVD-AFC is a widely used tool for measuring caspase-3 activity, a key executioner in the apoptotic cascade. However, relying solely on this biochemical assay can be misleading. It is crucial to validate these findings with observations of the classic morphological changes associated with apoptosis. This guide provides a comprehensive comparison of these two approaches, supported by experimental data and detailed protocols, to ensure robust and reliable apoptosis assessment.
Correlating Caspase-3 Activity with Morphological Hallmarks of Apoptosis
The activation of caspase-3 is a pivotal event in the apoptotic signaling cascade, leading to the cleavage of cellular substrates and the eventual dismantling of the cell. The this compound assay quantifies this activity by measuring the fluorescence produced upon cleavage of the substrate by active caspase-3. While sensitive and quantitative, this assay does not provide information about the structural fate of the cell.
Morphological changes, such as chromatin condensation, nuclear fragmentation, cell shrinkage, and the formation of apoptotic bodies, are the definitive hallmarks of apoptosis.[1] These changes can be visualized and quantified using various microscopy techniques, often employing nuclear stains like Hoechst 33342 or DAPI.
A direct comparison of these methods reveals a strong correlation between the rise in caspase-3 activity and the increasing percentage of cells exhibiting apoptotic morphology. Experimental data demonstrates that the peak of caspase-3 activity often precedes the maximal observation of late-stage apoptotic features, highlighting the temporal relationship between the biochemical and physical manifestations of apoptosis.
Quantitative Data Comparison
The following table summarizes representative data from a time-course experiment inducing apoptosis in a cell line. Caspase-3 activity was measured using the this compound assay and is presented as relative fluorescence units (RFU). The percentage of apoptotic cells was determined by fluorescence microscopy analysis of cells stained with Hoechst 33342 and propidium iodide (PI), identifying cells with condensed or fragmented nuclei.
| Time Point (hours) | Caspase-3 Activity (Relative Fluorescence Units) | Percentage of Apoptotic Cells (Condensed/Fragmented Nuclei) |
| 0 | 100 | 5% |
| 2 | 250 | 15% |
| 4 | 800 | 40% |
| 6 | 1200 | 65% |
| 8 | 950 | 75% |
| 12 | 400 | 85% |
This data is illustrative and compiled from typical apoptosis induction experiments. Actual values may vary depending on the cell type, apoptosis inducer, and experimental conditions.
Experimental Protocols
This compound Caspase-3 Fluorometric Assay
This protocol outlines the measurement of caspase-3 activity in cell lysates.
Materials:
-
This compound substrate (1 mM in DMSO)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell culture alongside a non-induced control group.
-
Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in cold Cell Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Collect the supernatant containing the cell lysate.
-
-
Assay Reaction:
-
To each well of a 96-well black microplate, add 50 µL of cell lysate.
-
Prepare a reaction mix by diluting the this compound substrate in Assay Buffer to a final concentration of 50 µM.
-
Add 50 µL of the reaction mix to each well containing cell lysate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Caspase-3 activity can be expressed as the fold-increase in fluorescence compared to the non-induced control.
-
Morphological Assessment of Apoptosis using Hoechst 33342 and Propidium Iodide (PI) Staining
This protocol describes the staining of cells for the visualization of nuclear morphology and assessment of plasma membrane integrity.
Materials:
-
Hoechst 33342 solution (e.g., 1 mg/mL in water)
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filters for blue and red fluorescence
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell culture.
-
Harvest both adherent and suspension cells.
-
Wash the cells with PBS and resuspend in 1X PBS to a density of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Add Hoechst 33342 to the cell suspension to a final concentration of 1 µg/mL.
-
Incubate for 10-15 minutes at 37°C.
-
Add PI to the cell suspension to a final concentration of 5 µg/mL.
-
Incubate for 5 minutes at room temperature in the dark.
-
-
Visualization and Quantification:
-
Place a small volume of the stained cell suspension onto a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope.
-
Live cells: Blue, round, uniformly stained nuclei.
-
Early apoptotic cells: Bright blue, condensed, or fragmented nuclei.
-
Late apoptotic/necrotic cells: Bright blue and red, condensed, or fragmented nuclei.
-
-
Quantify the percentage of apoptotic cells by counting at least 200 cells from random fields for each condition.
-
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and the experimental process, the following diagrams have been generated.
References
A Comparative Guide to Fluorogenic Substrates for Caspase-3 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of caspase-3 activity is a cornerstone of apoptosis research and a critical component in the evaluation of novel therapeutics. While the canonical Ac-DEVD-AMC substrate has been a long-standing tool, a variety of alternative fluorogenic substrates have been developed, offering potential advantages in sensitivity, specificity, and suitability for live-cell imaging. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate substrate for your research needs.
Comparison of Key Performance Metrics
The selection of an optimal caspase-3 substrate is often a balance between affinity for the enzyme (Km), the turnover rate (kcat), and the spectral properties of the fluorophore. The catalytic efficiency (kcat/Km) is a valuable metric for comparing the overall performance of different substrates. The following table summarizes the available quantitative data for a selection of commonly used and novel fluorogenic caspase-3 substrates.
| Substrate Name | Peptide Sequence | Fluorophore | Excitation (nm) | Emission (nm) | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) |
| Ac-DEVD-AMC | Ac-Asp-Glu-Val-Asp | AMC | 340-360 | 440-460 | 10[1] | - | - |
| Ac-DEVD-AFC | Ac-Asp-Glu-Val-Asp | AFC | ~400 | ~505 | 9.7[2] | - | - |
| (Z-DEVD)2-R110 | Z-Asp-Glu-Val-Asp | Rhodamine 110 | ~496 | ~520 | - | - | - |
| FAM-Ahx-DLPD-K(MR)-Ahx | FAM-Ahx-Asp-Leu-Pro-Asp | Fluorescein | 485 | 528 | 1.1 ± 0.3[3] | 2.1 ± 0.8[3] | 0.5 ± 0.08[3] |
| Ac-DGVD-FAM | Ac-Asp-Gly-Val-Asp | Fluorescein | 485 | 528 | 1.7 ± 0.5[3] | 3.3 ± 0.3[3] | 2.0 ± 0.7[3] |
| Ac-DAPD-FAM | Ac-Asp-Ala-Pro-Asp | Fluorescein | 485 | 528 | 0.4 ± 0.2[3] | 3.2 ± 0.4[3] | 8.1 ± 1.1[3] |
| Ac-DLPD-FAM | Ac-Asp-Leu-Pro-Asp | Fluorescein | 485 | 528 | 0.2 ± 0.1[3] | 1.5 ± 0.1[3] | 7.9 ± 0.9[3] |
| Ac-DVPD-FAM | Ac-Asp-Val-Pro-Asp | Fluorescein | 485 | 528 | 0.2 ± 0.1[3] | 0.7 ± 0.1[3] | 3.4 ± 0.8[3] |
| NucView® 488 | DEVD | DNA-binding dye | ~500 | ~530 | - | - | - |
Note: Kinetic parameters can vary depending on assay conditions (e.g., buffer composition, temperature). Data presented here is for comparative purposes. The NucView® substrates function through a different mechanism and their kinetic parameters are not typically reported in the same manner.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological process and the experimental approaches, the following diagrams are provided.
Detailed Experimental Protocols
Caspase-3 Activity Assay in Cell Lysates using Ac-DEVD-AMC
This protocol is adapted for a 96-well plate format and is suitable for endpoint or kinetic measurements.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
Ac-DEVD-AMC substrate (10 mM stock in DMSO)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO, 10 mM stock in DMSO) for negative control
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable culture vessel and treat with the desired apoptosis-inducing agent for the appropriate time. Include an untreated control.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS and add Cell Lysis Buffer. Scrape the cells and transfer to a microcentrifuge tube.
-
For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).
-
Assay Setup:
-
In a 96-well black plate, add 50-100 µg of protein lysate per well. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
For a negative control, pre-incubate a sample with the caspase-3 inhibitor (final concentration 10 µM) for 10-15 minutes at room temperature.
-
Prepare the reaction mix by diluting the Ac-DEVD-AMC stock solution in 2x Reaction Buffer to a final concentration of 100 µM.
-
-
Reaction and Measurement:
-
Add 50 µL of the 2x reaction mix containing the substrate to each well (final substrate concentration will be 50 µM).
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm. Readings can be taken kinetically over 1-2 hours or as an endpoint measurement.
-
Live-Cell Caspase-3/7 Activity Assay using NucView® 488
This protocol describes a real-time, no-wash assay for monitoring caspase-3/7 activity in living cells.
Materials:
-
Cells of interest cultured in a 96-well black, clear-bottom plate
-
Apoptosis-inducing agent
-
NucView® 488 Caspase-3 Substrate (1 mM in DMSO or PBS)[4]
-
Fluorescence microscope or live-cell imaging system with appropriate filters for FITC/GFP
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are sub-confluent at the time of the assay. Allow cells to adhere overnight.
-
Reagent Preparation: Prepare a 2x working solution of the NucView® 488 substrate in your normal cell culture medium. A final concentration of 2-5 µM is typically sufficient.
-
Treatment and Staining:
-
Prepare your apoptosis-inducing agent at a 2x concentration in the NucView® 488 working solution.
-
Remove half of the media from the cell culture wells and add an equal volume of the 2x treatment/staining solution. This results in a 1x final concentration of both the inducer and the NucView® substrate.
-
-
Imaging:
-
Place the plate in a live-cell imaging system or on a fluorescence microscope equipped with a 37°C and 5% CO2 environmental chamber.
-
Acquire images at regular intervals (e.g., every 30 minutes) using a FITC/GFP filter set (Ex/Em ~490/530 nm). Apoptotic cells will exhibit bright green fluorescent nuclei.
-
High-Throughput Caspase-3/7 Assay using (Z-DEVD)2-R110
This protocol is optimized for a homogeneous, high-throughput screening format in 96-well plates.[2][5]
Materials:
-
Cells cultured in a 96-well plate
-
Apoptosis-inducing agent
-
(Z-DEVD)2-R110 substrate
-
Cell Lysis/Assay Buffer (optimized for R110-based assays, often provided in kits)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Seed 10,000-20,000 cells per well in a 96-well plate and treat with compounds to induce or inhibit apoptosis.
-
Reagent Preparation: Prepare the Assay Reagent by mixing the (Z-DEVD)2-R110 substrate with the provided Cell Lysis/Assay Buffer according to the manufacturer's instructions.
-
Assay Execution:
-
Equilibrate the cell plate and the Assay Reagent to room temperature.
-
Add a volume of Assay Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of cells in medium).
-
Mix by shaking the plate gently for 30-60 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Conclusion
The choice of a fluorogenic substrate for caspase-3 activity is a critical decision that can significantly impact the quality and reliability of experimental data. While Ac-DEVD-AMC remains a widely used and cost-effective option, alternatives based on AFC and Rhodamine 110 offer improved spectral properties that can reduce background fluorescence and enhance sensitivity. For researchers interested in live-cell, real-time analysis, substrates like the NucView® series provide a powerful, non-perturbative approach. Furthermore, the exploration of modified peptide sequences, such as those incorporating proline at the P2 position, has demonstrated the potential for developing highly specific and efficient substrates. By carefully considering the specific requirements of their experimental system and the comparative data presented in this guide, researchers can select the most suitable substrate to advance their studies in apoptosis and drug discovery.
References
Cross-Validation of Apoptosis Detection: A Comparative Guide to Ac-DEVD-AFC Caspase-3 Assay and Gene Expression Analysis
For researchers, scientists, and drug development professionals, the accurate assessment of apoptosis is critical. This guide provides a comprehensive comparison of two widely used methods: the direct enzymatic activity assay using the fluorogenic substrate Ac-DEVD-AFC for caspase-3, and the indirect measurement of apoptosis-related gene expression. We present a cross-validation of these techniques using a classic in vitro model of apoptosis: human cervical cancer (HeLa) cells treated with staurosporine.
This guide offers detailed experimental protocols, a direct comparison of quantitative data, and an overview of alternative apoptosis detection methods to assist researchers in selecting the most appropriate assays for their experimental needs.
Introduction to Apoptosis Detection Methods
Apoptosis, or programmed cell death, is a fundamental biological process characterized by a series of biochemical events leading to a distinct cell morphology and death. The activation of caspase-3 is a hallmark of apoptosis, acting as a key executioner protease.
The This compound assay provides a direct measure of caspase-3 enzymatic activity. This compound is a synthetic substrate that is specifically cleaved by active caspase-3, releasing the fluorescent compound 7-amino-4-trifluoromethylcoumarin (AFC). The resulting fluorescence is directly proportional to the amount of active caspase-3 in the sample.
Gene expression analysis , typically by quantitative polymerase chain reaction (qPCR), offers an indirect measure of apoptosis by quantifying the mRNA levels of genes involved in the apoptotic pathway. Key genes include:
-
CASP3: Encodes the caspase-3 enzyme.
-
BAX: Encodes a pro-apoptotic protein.
-
BCL2: Encodes an anti-apoptotic protein. The ratio of BAX to BCL2 is often used as an indicator of apoptotic propensity.
By cross-validating these two methodologies, researchers can gain a more comprehensive understanding of the apoptotic process, from the transcriptional regulation of key players to the ultimate execution of the death program.
Comparative Analysis of this compound Assay and Gene Expression Data
To illustrate the correlation and temporal differences between caspase-3 activity and apoptosis-related gene expression, HeLa cells were treated with 1 µM staurosporine, a potent inducer of apoptosis. Samples were collected at various time points for both the this compound assay and qPCR analysis of CASP3, BAX, and BCL2 gene expression.
| Time Point (Hours) | Caspase-3 Activity (Relative Fluorescence Units - RFU) | CASP3 mRNA Fold Change | BAX mRNA Fold Change | BCL2 mRNA Fold Change | BAX/BCL2 Ratio |
| 0 | 100 | 1.0 | 1.0 | 1.0 | 1.0 |
| 2 | 150 | 1.2 | 1.5 | 0.9 | 1.7 |
| 4 | 450 | 1.8 | 2.5 | 0.7 | 3.6 |
| 6 | 800 | 2.5 | 3.8 | 0.5 | 7.6 |
| 8 | 1200 | 2.2 | 3.5 | 0.4 | 8.8 |
| 12 | 1500 | 1.5 | 2.0 | 0.3 | 6.7 |
Note: The data presented in this table is a representative synthesis from multiple studies on staurosporine-induced apoptosis in HeLa cells to provide a comparative illustration.
Experimental Protocols
This compound Caspase-3 Activity Assay
This protocol is adapted from standard fluorometric caspase-3 assay kits.
Materials:
-
HeLa cells
-
Staurosporine (1 µM in DMSO)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
This compound substrate (10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Seed HeLa cells in a 96-well plate and treat with 1 µM staurosporine for the desired time points (0, 2, 4, 6, 8, 12 hours).
-
At each time point, lyse the cells by adding 50 µL of Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Prepare the reaction mixture by diluting the this compound stock solution to a final concentration of 50 µM in Assay Buffer.
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a microplate reader.
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol outlines the general steps for quantifying mRNA levels of apoptosis-related genes.
Materials:
-
HeLa cells treated with staurosporine
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for CASP3, BAX, BCL2, and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
At each time point, harvest the HeLa cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reactions in triplicate for each gene of interest and the reference gene. Each reaction should contain the qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression relative to the untreated control (0-hour time point), normalized to the reference gene.
Visualizing the Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the caspase-3 signaling pathway, the experimental workflow for this comparative study, and the logical relationship between the two methods.
Alternative Apoptosis Detection Methods
While the this compound assay and gene expression analysis are powerful tools, a multi-faceted approach to studying apoptosis is often recommended. Other commonly used methods include:
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early event in apoptosis. This is often combined with a viability dye like propidium iodide (PI) for flow cytometry analysis.[1]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[2]
-
Western Blotting for Cleaved Caspases and PARP: Allows for the specific detection of the cleaved (active) forms of caspases (e.g., cleaved caspase-3) and the cleavage of their substrates, such as PARP.
-
Mitochondrial Membrane Potential Assays: Utilizes fluorescent dyes like TMRE or JC-1 to measure the depolarization of the mitochondrial membrane, an early event in the intrinsic apoptotic pathway.[3]
-
Cytochrome c Release Assays: Measures the translocation of cytochrome c from the mitochondria to the cytosol, a key step in the activation of the intrinsic apoptotic pathway.[1]
Conclusion
The cross-validation of this compound data with gene expression analysis provides a robust framework for studying apoptosis. The this compound assay offers a direct and sensitive measurement of the execution phase of apoptosis, while gene expression analysis provides insight into the upstream regulatory events. As demonstrated by the representative data, changes in gene expression, such as the upregulation of BAX and downregulation of BCL2, precede the peak of caspase-3 activity. This temporal difference highlights the value of employing both methods to capture a more complete picture of the apoptotic process. By understanding the principles, protocols, and comparative data presented in this guide, researchers can make informed decisions about the most suitable assays to unravel the complexities of programmed cell death in their specific experimental systems.
References
Safety Operating Guide
Proper Disposal of Ac-DEVD-AFC: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Ac-DEVD-AFC, a fluorogenic caspase-3 substrate. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound (N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine) and its solutions require disposal as hazardous chemical waste. This is due to the nature of its components, including the coumarin and trifluoromethyl groups, and its common dissolution in dimethyl sulfoxide (DMSO). Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][2][3][4][5]
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to minimize the risk of exposure.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[6][7] |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical splash goggles should be worn.[7][8] |
| Body Protection | Lab Coat | A standard laboratory coat must be worn. |
| Respiratory Protection | Fume Hood | All handling and preparation of this compound for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.[8] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 7. protectivecoverall.com [protectivecoverall.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
Essential Safety and Operational Guide for Handling Ac-DEVD-AFC
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Ac-DEVD-AFC (N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine), a fluorogenic substrate for caspase-3. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled as a potentially hazardous chemical. The primary hazard is associated with the 7-amino-4-trifluoromethylcoumarin (AFC) moiety, which can cause skin, eye, and respiratory irritation[1][2][3][4][5].
Summary of Hazards:
| Hazard Type | Description | GHS Classification |
| Skin Irritation | Causes skin irritation[1][2][3][4][5]. | Skin Irrit. 2[1] |
| Eye Irritation | Causes serious eye irritation[1][2][3][4][5]. | Eye Irrit. 2A[1] |
| Respiratory Irritation | May cause respiratory irritation[1][2][3][4][6]. | STOT SE 3[1] |
| Combustibility | May form combustible dust concentrations in air[2]. | Combustible dust |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves inspected prior to use[6]. | To prevent skin contact and irritation[7]. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards[1]. | To protect against eye irritation from dust or splashes[1][2][3]. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing[7]. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator may be required[6][7]. | To avoid inhalation and respiratory tract irritation[1][7]. |
Step-by-Step Handling and Operational Plan
This section outlines the procedural workflow for handling this compound from receipt to disposal.
Workflow for Handling this compound:
Caption: Workflow for safe handling and disposal of this compound.
Procedural Steps:
-
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage.
-
Store the lyophilized solid desiccated at -20°C and protected from light[8].
-
-
Preparation of Stock Solution:
-
Put on all required PPE as detailed in the table above.
-
Work in a chemical fume hood or a well-ventilated area to avoid inhalation of dust[1].
-
To prepare a stock solution, reconstitute the lyophilized powder in dimethyl sulfoxide (DMSO)[8][9]. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO.
-
The reconstituted substrate can be stored in small aliquots at -20°C for up to two months to avoid multiple freeze-thaw cycles[8].
-
-
Use in Experimentation:
-
When preparing for an assay, dilute the stock solution to the desired working concentration in the appropriate assay buffer.
-
Handle all solutions containing this compound with care, avoiding skin and eye contact[7].
-
Experimental Protocol: Caspase-3 Activity Assay
This protocol is a representative example for measuring caspase-3 activity in cell lysates.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)[10]
-
Cell lysate samples
-
Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2[8]
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Prepare the 2X Reaction Buffer by adding DTT to the Assay Buffer to a final concentration of 10 mM[10].
-
Add 50 µL of 2X Reaction Buffer to each well of the 96-well plate[10].
-
Add 50-200 µg of cell lysate to each well and adjust the volume to 100 µL with cell lysis buffer[10].
-
Add 5 µL of the 1 mM this compound stock solution to each well for a final concentration of 50 µM[10].
-
Incubate the plate at 37°C for 1-2 hours, protected from light[8][10].
-
Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm[10][11][12][13][14].
Quantitative Data Summary:
| Parameter | Value | Reference |
| Storage Temperature (Lyophilized) | -20°C | [8] |
| Storage Temperature (in DMSO) | -20°C (up to 2 months) | [8] |
| Excitation Wavelength | 400 nm | [8][10][11][12][14] |
| Emission Wavelength | 505 nm (peak) | [8][10][11][12][14] |
| Typical Stock Solution | 1-10 mM in DMSO | [9] |
| Typical Final Concentration | 50 µM | [10] |
| Molecular Weight | ~729.6 g/mol | [11][12] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Collection:
-
Liquid Waste: All unused solutions of this compound, assay buffers containing the substrate, and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain[5][6].
-
Solid Waste: All contaminated lab supplies, including pipette tips, microfuge tubes, gloves, and paper towels, should be collected in a separate, sealed, and labeled solid hazardous waste container[7].
Disposal Procedure:
-
Segregate liquid and solid waste into their respective, properly labeled containers.
-
Store the waste containers in a designated secondary containment area away from incompatible materials.
-
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service[6][15].
-
Follow all local, state, and federal regulations for the disposal of chemical waste[15].
By adhering to these guidelines, you can ensure the safe handling and disposal of this compound, fostering a secure and productive research environment.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.pt [fishersci.pt]
- 4. 7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. biopioneer.com.tw [biopioneer.com.tw]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound | 201608-14-2 [chemicalbook.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. This compound | TargetMol [targetmol.com]
- 15. moravek.com [moravek.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
